6-Chlorohexyl prop-2-enoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chlorohexyl prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2/c1-2-9(11)12-8-6-4-3-5-7-10/h2H,1,3-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZPKZGIOYCYNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569209 | |
| Record name | 6-Chlorohexyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133123-02-1 | |
| Record name | 6-Chlorohexyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 6-Chlorohexyl prop-2-enoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 6-Chlorohexyl prop-2-enoate, a valuable monomer and intermediate in various chemical and pharmaceutical applications. This document provides a comprehensive overview of the synthetic protocol, including reaction parameters, purification methods, and detailed characterization data. The information presented is intended to equip researchers and professionals in drug development and material science with the necessary knowledge for the successful preparation and validation of this compound.
Synthetic Strategy
The synthesis of this compound is most effectively achieved through the esterification of 6-chlorohexanol with acryloyl chloride. This method is widely employed for the preparation of acrylate esters due to its high efficiency and the relatively mild reaction conditions required. The reaction proceeds via a nucleophilic acyl substitution, where the hydroxyl group of 6-chlorohexanol attacks the carbonyl carbon of acryloyl chloride. The use of a non-nucleophilic base, such as triethylamine, is crucial to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.
A logical workflow for the synthesis is depicted in the following diagram:
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials and Equipment:
-
Round-bottom flask equipped with a magnetic stir bar and a dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Column chromatography setup
Reagents:
-
6-Chlorohexanol
-
Acryloyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Hydrochloric acid (HCl), 1 M solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 6-chlorohexanol (1.0 eq) and anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution with stirring.
-
Slowly add acryloyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, deionized water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Data Presentation
The following tables summarize the expected quantitative and characterization data for the synthesis of this compound.
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Reactant 1 | 6-Chlorohexanol |
| Reactant 2 | Acryloyl Chloride |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 16 hours |
| Theoretical Yield | Based on starting material |
| Estimated Actual Yield | 85-95% |
| Purity (post-chromatography) | >98% |
Table 2: Predicted Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ 6.40 (dd, 1H), 6.12 (dd, 1H), 5.82 (dd, 1H), 4.15 (t, 2H), 3.54 (t, 2H), 1.78 (m, 2H), 1.68 (m, 2H), 1.45 (m, 4H) |
| ¹³C NMR (CDCl₃) | δ 166.2, 130.5, 128.6, 64.5, 45.0, 32.5, 28.5, 26.5, 25.4 |
| IR (thin film) | ν (cm⁻¹) ~2940 (C-H), ~1725 (C=O, ester), ~1635 (C=C), ~1410, ~1190 (C-O), ~810 (=C-H), ~650 (C-Cl) |
| Mass Spectrometry (EI) | [M]+ calculated for C₉H₁₅ClO₂: 190.07 |
Signaling Pathways and Logical Relationships
While the synthesis of a small molecule like this compound does not involve biological signaling pathways, the logical relationship of the key reaction steps can be visualized. The esterification reaction is a well-established transformation in organic chemistry.
The following diagram illustrates the core chemical transformation:
Caption: Core reaction of 6-chlorohexanol and acryloyl chloride.
This guide provides a comprehensive framework for the synthesis and characterization of this compound. Adherence to the detailed protocols and an understanding of the underlying chemical principles are essential for achieving a high yield of the pure product. The provided data serves as a benchmark for the successful validation of the synthesized compound.
An In-depth Technical Guide to the Physicochemical Properties of 6-Chlorohexyl prop-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chlorohexyl prop-2-enoate, also known as 6-chlorohexyl acrylate, is an organic chemical compound that holds interest for researchers in polymer chemistry and materials science. Its bifunctional nature, possessing both a reactive acrylate group and a terminal chloroalkyl chain, allows for its use as a monomer in polymerization reactions and as an intermediate for further chemical modifications. This guide provides a comprehensive overview of its known physicochemical properties, general synthetic approaches, and analytical characterization methods. Due to the limited availability of specific experimental data for this compound, information from closely related molecules and predictive models is included to provide a broader understanding.
Physicochemical Properties
Quantitative data for this compound is not extensively reported in publicly accessible literature. The following table summarizes the available information and highlights the data gaps.
| Property | Value | Source/Comment |
| Molecular Formula | C₉H₁₅ClO₂ | - |
| Molecular Weight | 190.67 g/mol | [1] |
| CAS Number | 133123-02-1 | [1] |
| Appearance | Not specified | Data not available. Likely a liquid at room temperature based on similar compounds. |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
| Density | Data not available | - |
| Solubility | Data not available | Likely soluble in common organic solvents. |
| Purity | 95% | Commercially available at this purity[1]. |
Synthesis and Characterization
General Experimental Protocol: Synthesis of Alkyl Acrylates
Materials:
-
Acrylic acid
-
6-Chlorohexan-1-ol
-
An acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
A polymerization inhibitor (e.g., hydroquinone)
-
An organic solvent (e.g., toluene, heptane)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add acrylic acid, 6-chlorohexan-1-ol, the acid catalyst, and the polymerization inhibitor in a suitable organic solvent.
-
Heat the mixture to reflux and continuously remove the water formed during the reaction via the Dean-Stark trap.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
The following diagram illustrates the general workflow for the synthesis of an alkyl acrylate.
Caption: General workflow for the synthesis of this compound.
Analytical Characterization
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure by identifying the characteristic peaks for the acrylate and the chlorohexyl moieties.
-
Infrared (IR) Spectroscopy: The presence of the ester carbonyl group and the carbon-carbon double bond of the acrylate would be confirmed by their characteristic absorption bands.
-
Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.
Reactivity and Potential Applications
The reactivity of this compound is dictated by its two functional groups. The acrylate group can undergo free-radical polymerization to form poly(6-chlorohexyl acrylate) or be used in copolymerization with other monomers. The terminal chlorine atom provides a site for nucleophilic substitution reactions, allowing for post-polymerization modification of materials to introduce other functionalities.[2][3]
This dual reactivity makes this compound a potentially useful building block in the development of:
-
Specialty Polymers and Coatings: The chloro group can enhance adhesion or be a site for grafting other molecules.[3]
-
Adhesives and Sealants: The acrylate group allows for the formation of cross-linked polymer networks.[3]
-
Biomaterials: The potential for post-polymerization functionalization opens possibilities for creating materials with specific biological activities.[3]
Safety and Handling
Specific safety data for this compound is not available. However, based on data for other acrylate compounds, it should be handled with care. Acrylates are known to be skin and eye irritants and may cause respiratory irritation. A study has established an approximately safe exposure level for 6-chlorohexyl acrylate in the air of a working area at 2 mg/m³.[4] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a bifunctional monomer with potential applications in materials science and polymer chemistry. While detailed physicochemical and toxicological data are scarce, its chemical structure suggests a versatile reactivity profile. Further research is needed to fully characterize this compound and explore its potential in various applications. Researchers working with this compound should proceed with caution, adhering to safety guidelines for related acrylate compounds, and should perform thorough analytical characterization to confirm its identity and purity.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. STUDY OF THE TOXIC PROPERTIES OF 3-CHLOROPROPYL AND 6-CHLOROHEXYL ACRYLATES WITH JUSTIFICATION OF APPROXIMATELY SAFE LEVEL OF EXPOSURE IN THE AIR OF THE WORKING AREA - Sychik - Toxicological Review [innoscience.ru]
Spectroscopic Analysis of 6-Chlorohexyl Prop-2-enoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed spectroscopic analysis of 6-Chlorohexyl prop-2-enoate, a key intermediate in various organic syntheses. This document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound, alongside detailed experimental protocols for its synthesis and characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. This data has been generated using computational chemistry software and provides a reference for the expected spectral characteristics of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Field Strength: 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 6.40 | dd | 1H | =CH₂ (trans to C=O) |
| 6.12 | dd | 1H | -CH= |
| 5.82 | dd | 1H | =CH₂ (cis to C=O) |
| 4.15 | t | 2H | -O-CH₂- |
| 3.54 | t | 2H | -CH₂-Cl |
| 1.78 | p | 2H | -CH₂-CH₂-Cl |
| 1.68 | p | 2H | -O-CH₂-CH₂- |
| 1.45 | m | 4H | -CH₂-CH₂-CH₂-CH₂- |
Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Field Strength: 100 MHz)
| Chemical Shift (ppm) | Assignment |
| 166.2 | C=O |
| 130.8 | =CH₂ |
| 128.5 | -CH= |
| 64.5 | -O-CH₂- |
| 45.0 | -CH₂-Cl |
| 32.5 | -CH₂-CH₂-Cl |
| 28.6 | -O-CH₂-CH₂- |
| 26.5 | -CH₂-CH₂-CH₂-Cl |
| 25.4 | -O-CH₂-CH₂-CH₂- |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2940-2860 | Medium | C-H stretch (alkane) |
| 1725 | Strong | C=O stretch (ester) |
| 1635 | Medium | C=C stretch (alkene) |
| 1405 | Medium | =C-H bend |
| 1190 | Strong | C-O stretch (ester) |
| 650 | Medium | C-Cl stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 190/192 | 30/10 | [M]⁺ (with ³⁵Cl/³⁷Cl isotopes) |
| 155 | 100 | [M - Cl]⁺ |
| 99 | 40 | [CH₂=CHCOOCH₂CH₂]⁺ |
| 55 | 80 | [CH₂=CHCO]⁺ |
Experimental Protocols
The following protocols describe the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
Materials:
-
6-Chlorohexan-1-ol
-
Acryloyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a solution of 6-chlorohexan-1-ol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add acryloyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless oil.
Spectroscopic Analysis
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
-
The sample is dissolved in deuterated chloroform (CDCl₃).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy:
-
The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
A thin film of the neat compound is placed on a salt plate (NaCl or KBr).
-
The spectrum is recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.
-
The sample is introduced via direct infusion or gas chromatography.
-
The mass-to-charge ratio (m/z) of the fragments is recorded.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Logical flow for NMR-based structural elucidation.
solubility profile of 6-Chlorohexyl prop-2-enoate in various solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated solubility profile of 6-Chlorohexyl prop-2-enoate. Due to the limited availability of specific experimental data in public literature, this document outlines a predicted solubility based on the chemical properties of analogous compounds and general principles of organic chemistry. Furthermore, it details a robust experimental protocol for the precise determination of its solubility in various solvents, a critical parameter for its application in research and development.
Predicted Solubility Profile
The solubility of a compound is dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound is an ester characterized by a six-carbon alkyl chain with a terminal chlorine atom and a prop-2-enoate (acrylate) group. The ester group provides some polarity, while the hexyl chain is nonpolar. The terminal chlorine atom adds to the molecule's polarity.
Based on these structural features, a qualitative solubility profile can be predicted. Esters with shorter hydrocarbon chains tend to exhibit some solubility in water, but this decreases as the carbon chain length increases due to the growing hydrophobic nature of the molecule.[1] Given the six-carbon chain, this compound is expected to have very low solubility in water. Conversely, it is anticipated to be readily soluble in a range of organic solvents.
For a more quantitative prediction, the solubility of a similar, non-halogenated compound, hexyl acrylate, is noted to be 0.04 g/100ml in water, which is considered very poor.[2] The presence of the chloro- group in this compound may slightly increase its polarity and, consequently, its water solubility compared to hexyl acrylate, but it is still expected to be sparingly soluble at best.
The predicted solubility in various common laboratory solvents is summarized in the table below.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Very Low | The long hydrophobic hexyl chain will dominate the molecule's behavior in water, despite the polar ester and chloro groups. |
| Methanol | Soluble | The alcohol can interact with the polar parts of the ester, and its shorter alkyl chain allows for solvation of the nonpolar hexyl group. | |
| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for many esters. | |
| Polar Aprotic | Acetone | Soluble | Acetone is a versatile solvent capable of dissolving a wide range of organic compounds, including esters.[3] |
| Acetonitrile | Soluble | Its polarity is suitable for dissolving moderately polar compounds like this compound. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful polar aprotic solvent that can dissolve a vast array of organic molecules. | |
| Tetrahydrofuran (THF) | Soluble | THF is a good solvent for many organic compounds due to its moderate polarity and ability to solvate both polar and nonpolar moieties. | |
| Nonpolar | Hexane | Soluble | The nonpolar hexyl chain of the solute will interact favorably with the nonpolar hexane solvent. |
| Toluene | Soluble | Toluene is an aromatic, nonpolar solvent that effectively dissolves many organic compounds with significant nonpolar character. | |
| Diethyl Ether | Soluble | A common nonpolar solvent that is effective for dissolving many esters and other organic molecules. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in a range of solvents.
Objective: To quantitatively determine the solubility of this compound in selected solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade): Water, Methanol, Ethanol, Acetone, Acetonitrile, DMSO, THF, Hexane, Toluene, Diethyl Ether
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Clarification:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let any undissolved solid settle.
-
If necessary, centrifuge the vials at a moderate speed to further separate the solid and liquid phases.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial using a pipette.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining microscopic particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the amount in the experimental samples.
-
-
Data Calculation and Reporting:
-
Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or g/100 mL.
-
Report the solubility values along with the corresponding solvent and temperature.
-
Safety Precautions:
-
Handle this compound and all solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and each solvent for specific handling and disposal instructions.
Visualizations
The following diagrams illustrate the logical relationships in solubility prediction and the experimental workflow for its determination.
Caption: Predicted solubility of this compound.
Caption: Experimental workflow for solubility determination.
References
Thermal Stability and Degradation of 6-Chlorohexyl Prop-2-enoate: A Technical Guide
Introduction
6-Chlorohexyl prop-2-enoate, an acrylate ester, is a monomer that can be polymerized to form poly(this compound). The thermal stability of both the monomer and its corresponding polymer is a critical parameter for its application in various fields, including pharmaceuticals and material science. Understanding its behavior at elevated temperatures is essential for determining processing conditions, storage stability, and potential degradation pathways. This guide summarizes the anticipated thermal properties and degradation mechanisms based on studies of structurally similar poly(alkyl acrylates).
Expected Thermal Stability and Degradation Profile
The thermal degradation of acrylate polymers is a complex process that is influenced by factors such as the structure of the alkyl ester group, the presence of impurities, and the atmospheric conditions.[1] Generally, the degradation of poly(alkyl acrylates) proceeds through a combination of random main-chain scission and side-chain ester decomposition reactions.[2]
Key Degradation Characteristics:
-
Onset of Decomposition: Based on thermogravimetric analysis (TGA) of various poly(alkyl acrylates), significant thermal degradation typically begins at temperatures above 250 °C.[3][4]
-
Multi-stage Degradation: The degradation process for some polyacrylates occurs in multiple stages, indicating different decomposition mechanisms becoming dominant at various temperature ranges.[5]
-
Influence of the Alkyl Group: The nature of the alkyl group in the ester moiety can influence the degradation pathway. For instance, longer alkyl chains may be more susceptible to side-chain elimination reactions.[2]
Data on Thermal Analysis of Related Acrylates
While specific quantitative data for this compound is unavailable, the following table summarizes typical thermal analysis data obtained for other poly(alkyl acrylates) to provide a comparative reference.
| Polymer/Monomer | Analytical Method | Key Findings | Reference |
| Poly(methyl methacrylate-co-butyl acrylate-co-acrylic acid) | TGA | Onset of degradation (Td) observed around 360 °C for the non-irradiated sample, shifting to lower temperatures after UV irradiation.[3] | [3] |
| Poly(ethyl acrylate) | TGA | 5% mass loss observed at temperatures greater than 316 °C.[4] | [4] |
| Poly(n-alkyl acrylates) (general) | Pyrolysis-GC/MS | Main degradation processes include random main-chain scission and non-radical side-chain reactions.[2] | [2] |
Experimental Protocols for Thermal Analysis
To investigate the thermal stability and degradation of this compound, a combination of thermoanalytical techniques is recommended. The following are generalized experimental protocols based on standard practices for analyzing polyacrylates.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides information on thermal stability and decomposition kinetics.[5]
-
Instrument: A thermogravimetric analyzer.
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in an inert crucible (e.g., platinum or alumina).[5]
-
Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[5]
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).[5]
-
Data Analysis: The resulting TGA curve plots mass loss versus temperature. From this, the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative curve, DTG), and the percentage of residual mass can be determined.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and enthalpy of reactions.
-
Instrument: A differential scanning calorimeter.
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained at a constant flow rate.
-
Heating Program: A typical program involves heating the sample at a controlled rate (e.g., 10 °C/min) over a desired temperature range.
-
Data Analysis: The DSC thermogram shows heat flow as a function of temperature. Endothermic and exothermic peaks correspond to thermal events.
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
Py-GC/MS is a powerful technique for identifying the volatile and semi-volatile products of thermal degradation.[6] The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.[6][7]
-
Instrument: A pyrolyzer coupled to a GC/MS system.
-
Sample Preparation: A very small amount of the sample (micrograms to milligrams) is placed in a pyrolysis tube or on a filament.
-
Pyrolysis: The sample is heated to a specific pyrolysis temperature (e.g., 500-800 °C) for a short period.[6]
-
GC Separation: The pyrolysis products are swept into the GC column by an inert carrier gas (e.g., helium) and separated based on their boiling points and interactions with the stationary phase.[8]
-
MS Detection: The separated compounds are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum for each compound that allows for its identification.[7]
Visualizations
Experimental Workflow for Thermal Analysis
The following diagram illustrates a typical workflow for the comprehensive thermal analysis of a compound like this compound.
References
- 1. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of ultra-high molecular weight poly(methyl methacrylate- co -butyl acrylate- co -acrylic acid) under ultra violet irradiation - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25313J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. gcms.cz [gcms.cz]
- 8. scitepress.org [scitepress.org]
An In-depth Technical Guide to the Purity Assessment of 6-Chlorohexyl prop-2-enoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for determining the purity of 6-Chlorohexyl prop-2-enoate, a functionalized monomer with potential applications in specialty polymer synthesis and drug delivery systems. Given the critical impact of impurity profiles on the performance and safety of resulting materials, a robust and multi-faceted analytical approach is essential. This document outlines detailed experimental protocols, data interpretation, and potential impurity identification.
Introduction to Purity Assessment
The purity of this compound is paramount to ensure predictable reaction kinetics, final polymer properties, and biocompatibility in pharmaceutical applications. Impurities can arise from the synthesis process, degradation, or improper storage. Common impurities may include unreacted starting materials, byproducts from side reactions, and polymerization inhibitors. A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
Analytical Techniques for Purity Determination
A multi-modal approach is recommended for the definitive purity assessment of this compound, including Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification of volatile impurities, Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity determination, and Fourier-Transform Infrared Spectroscopy (FTIR) for functional group verification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the purity analysis of volatile and semi-volatile compounds like this compound. It provides both quantitative information on the main component and qualitative identification of volatile impurities.[1][2][3][4]
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the analyte from potential impurities.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[1]
-
Injection: 1 µL of a 1% (w/v) solution of this compound in a suitable solvent (e.g., dichloromethane) is injected in split mode (e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: 250°C for 5 minutes.
-
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
Data Analysis: The purity is determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram. Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST).
Potential Impurities to Monitor:
-
6-chlorohexan-1-ol: A primary starting material.
-
Acrylic acid: Another key starting material.
-
Di(6-chlorohexyl) ether: A potential byproduct from the self-condensation of 6-chlorohexan-1-ol.
-
Polymerization inhibitors: Such as hydroquinone or monomethyl ether hydroquinone (MEHQ).
| Table 1: Representative GC-MS Data for this compound | |
| Parameter | Value |
| Retention Time of Main Peak | ~12.5 min |
| Purity (Area %) | >99.0% |
| Limit of Detection (LOD) | ~0.01% |
| Limit of Quantification (LOQ) | ~0.05% |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary analytical method for determining the purity of organic molecules without the need for a specific reference standard of the analyte.[5][6][7][8] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and a certified internal standard (e.g., 5 mg of maleic anhydride) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).
-
Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 of the signals of interest) is crucial for accurate quantification. A value of 30 seconds is a conservative starting point.
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify a well-resolved signal from the analyte (e.g., the vinyl protons) and a signal from the internal standard.
-
Integrate both signals accurately.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
-
| Table 2: Representative qNMR Data for this compound | |
| Parameter | Value |
| Analyte Signal (Vinyl Protons) | δ 5.8-6.4 ppm |
| Internal Standard (Maleic Anhydride) | δ 7.10 ppm |
| Calculated Purity | 99.2 ± 0.3% |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to confirm the chemical identity of this compound by identifying its characteristic functional groups.[9][10][11][12][13] It is also a quick method to check for the presence of certain impurities, such as hydroxyl-containing compounds.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: A thin film of the neat liquid is prepared between two salt plates (e.g., NaCl or KBr).
-
Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: The presence of characteristic absorption bands is verified.
| Table 3: Characteristic FTIR Absorption Bands for this compound | |
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (ester) | ~1725 |
| C=C (alkene) | ~1635 |
| C-O (ester) | ~1190 |
| C-Cl (alkyl halide) | ~650 |
| O-H (alcohol impurity) | Broad band around 3300 (should be absent) |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: Workflow for the comprehensive purity assessment of this compound.
References
- 1. scitepress.org [scitepress.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. kelid1.ir [kelid1.ir]
- 5. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. rjpbcs.com [rjpbcs.com]
- 12. erpublications.com [erpublications.com]
- 13. keit.co.uk [keit.co.uk]
The Versatility of 6-Chlorohexyl Prop-2-enoate: A Technical Guide to Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chlorohexyl prop-2-enoate, systematically known as 6-chlorohexyl acrylate, is a bifunctional monomer of significant interest in the fields of polymer chemistry, materials science, and drug delivery. Its unique molecular architecture, featuring a polymerizable acrylate group and a reactive terminal chloro group, offers a versatile platform for the synthesis of functional polymers with tailored properties. This technical guide provides an in-depth overview of the synthesis, polymerization, and post-polymerization modification of this compound, with a focus on its potential research applications. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its adoption in advanced research and development.
Introduction
The development of advanced functional polymers is a cornerstone of innovation in numerous scientific disciplines. Monomers that possess both a polymerizable moiety and a selectively addressable functional group are invaluable building blocks in the design of such materials. This compound (6-CHA) is a prime example of such a monomer. The acrylate group allows for its incorporation into polymer chains via various polymerization techniques, including controlled radical polymerization methods that offer precise control over molar mass and dispersity. The terminal chloro group on the hexyl spacer serves as a versatile handle for a wide array of post-polymerization modification reactions. This dual reactivity enables the synthesis of polymers with precisely located functional groups, which can be used for cross-linking, surface modification, or the conjugation of bioactive molecules.
This guide will explore the potential of 6-CHA in several cutting-edge research areas, including the development of smart coatings, advanced adhesives, and sophisticated drug delivery systems.
Synthesis of this compound
The synthesis of this compound can be achieved through the esterification of acrylic acid with 6-chlorohexan-1-ol. This reaction is typically catalyzed by a strong acid and involves the removal of water to drive the equilibrium towards the product.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₅ClO₂ |
| Molar Mass | 190.67 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Not readily available |
| Density | Not readily available |
| Solubility | Soluble in common organic solvents |
Experimental Protocol: Synthesis of this compound
Materials:
-
Acrylic acid
-
6-chlorohexan-1-ol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent and azeotropic agent)
-
Hydroquinone (polymerization inhibitor)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for reflux reaction
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add acrylic acid (1.0 eq), 6-chlorohexan-1-ol (1.1 eq), p-toluenesulfonic acid (0.05 eq), and a small amount of hydroquinone.
-
Add toluene to the flask.
-
Heat the reaction mixture to reflux and continuously remove the water formed during the reaction via the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
Polymerization of this compound
This compound can be polymerized using various radical polymerization techniques. For applications requiring well-defined polymer architectures, controlled radical polymerization (CRP) methods such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are highly suitable.
RAFT Polymerization
RAFT polymerization allows for the synthesis of polymers with predetermined molar masses, low dispersity (Đ), and complex architectures such as block copolymers. The choice of RAFT agent is crucial for achieving good control over the polymerization.
Experimental Protocol: RAFT Polymerization of this compound
Materials:
-
This compound (monomer)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anisole (solvent)
-
Schlenk flask
-
Nitrogen or Argon source
-
Magnetic stirrer and heating block
Procedure:
-
In a Schlenk flask, dissolve this compound, the RAFT agent, and AIBN in anisole. The molar ratio of [Monomer]:[RAFT agent]:[Initiator] will determine the target degree of polymerization and should be calculated accordingly (e.g., 100:1:0.2).
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas (nitrogen or argon).
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Allow the polymerization to proceed for the desired time, taking aliquots periodically to monitor conversion (by ¹H NMR) and molar mass evolution (by GPC).
-
To quench the polymerization, cool the flask in an ice bath and expose the mixture to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration or centrifugation and dry under vacuum to a constant weight.
Post-Polymerization Modification
The pendant chloro groups in poly(this compound) are amenable to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This is a powerful strategy for creating functional materials.
Azide Substitution and "Click" Chemistry
A common and highly efficient modification is the conversion of the chloro groups to azides, followed by copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click" chemistry).
Experimental Protocol: Azidation and "Click" Functionalization
Materials:
-
Poly(this compound)
-
Sodium azide
-
Dimethylformamide (DMF)
-
Alkyne-functionalized molecule (e.g., propargyl-PEG, an alkyne-containing drug)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Dialysis tubing
Procedure:
Part A: Azidation
-
Dissolve poly(this compound) in DMF.
-
Add an excess of sodium azide (e.g., 5 eq per chloro group).
-
Heat the reaction mixture (e.g., 60 °C) and stir until the conversion of chloro to azide groups is complete (monitored by FTIR, observing the appearance of the azide stretch at ~2100 cm⁻¹).
-
Cool the reaction mixture and precipitate the polymer in water.
-
Wash the polymer thoroughly with water and dry under vacuum.
Part B: "Click" Reaction
-
Dissolve the azido-functionalized polymer and the alkyne-functionalized molecule in DMF.
-
In a separate flask, prepare the catalyst solution by dissolving CuBr and PMDETA in DMF under an inert atmosphere.
-
Add the catalyst solution to the polymer solution.
-
Stir the reaction at room temperature. Monitor the reaction by FTIR (disappearance of the azide peak).
-
Once the reaction is complete, purify the functionalized polymer by dialysis against a suitable solvent to remove the copper catalyst and unreacted small molecules.
-
Lyophilize the purified polymer solution to obtain the final product.
Potential Research Applications
The versatility of this compound and its corresponding polymers opens up a wide range of research possibilities.
Drug Delivery
Polymers of 6-CHA can be used to create polymer-drug conjugates. The drug can be attached to the polymer backbone via a cleavable linker, allowing for controlled release at the target site. The polymer backbone can be designed to be biocompatible and to have specific physicochemical properties that influence the pharmacokinetics of the conjugated drug.
Surface Modification
Polymers of 6-CHA can be grafted from or to surfaces to create functional coatings. For example, a surface can be functionalized with an initiator for RAFT polymerization, and then 6-CHA can be polymerized from the surface to create a polymer brush. The pendant chloro groups can then be modified to introduce desired surface properties, such as hydrophilicity, hydrophobicity, or biocompatibility.
Advanced Materials
The reactive nature of poly(this compound) makes it an excellent candidate for the development of advanced materials such as cross-linked networks, hydrogels, and functional nanoparticles. These materials can find applications in areas such as tissue engineering, diagnostics, and catalysis.
Conclusion
This compound is a highly valuable and versatile monomer for the synthesis of functional polymers. Its straightforward synthesis, compatibility with controlled polymerization techniques, and the ease of post-polymerization modification of its chloro groups make it an attractive building block for materials scientists, chemists, and drug development professionals. The potential applications of this monomer are vast and offer exciting opportunities for the development of next-generation materials and therapeutics. This guide provides a foundational understanding and practical protocols to encourage the exploration and utilization of this compound in innovative research endeavors.
comprehensive literature review on 6-Chlorohexyl prop-2-enoate
Disclaimer: The requested compound, 6-Chlorohexyl prop-2-enoate, is not well-documented in scientific literature. Therefore, this guide provides a comprehensive review of its close structural analog, 6-Bromohexyl prop-2-enoate , also known as 6-bromohexyl acrylate. This bromo-analog is a widely utilized and well-characterized compound, making it a suitable substitute for this technical analysis.
Introduction
6-Bromohexyl prop-2-enoate is a bifunctional monomer of significant interest in the fields of polymer chemistry and material science. Its structure incorporates a polymerizable acrylate group and a reactive terminal bromine atom, enabling the synthesis of functional polymers with tailored architectures and properties. The presence of the bromohexyl group allows for post-polymerization modification, making it a versatile building block for advanced materials. Acrylates, in general, are valued for their ability to form polymers with a wide range of properties, from flexible to hard and from hydrophobic to hydrophilic. The introduction of a halogenated alkyl chain, as in 6-bromohexyl prop-2-enoate, provides a reactive handle for further chemical transformations.
Physicochemical Properties
A summary of the key physicochemical properties of 6-bromohexyl prop-2-enoate is presented in the table below. These properties are essential for its handling, purification, and application in various chemical processes.
| Property | Value | Source(s) |
| IUPAC Name | 6-bromohexyl prop-2-enoate | |
| Synonyms | 6-Bromohexyl acrylate, 2-Propenoic acid, 6-bromohexyl ester | |
| CAS Number | 112231-58-0 | |
| Molecular Formula | C₉H₁₅BrO₂ | |
| Molecular Weight | 235.12 g/mol | |
| Appearance | Not specified in search results | |
| Boiling Point | Not specified in search results | |
| Density | Not specified in search results | |
| Refractive Index | Not specified in search results | |
| Solubility | Not specified in search results |
Synthesis
The most common method for the synthesis of 6-bromohexyl prop-2-enoate is the esterification of 6-bromohexan-1-ol with acrylic acid or its more reactive derivatives, such as acryloyl chloride.
General Reaction Scheme
The synthesis typically proceeds via the following reaction pathway:
Caption: General synthesis scheme for 6-Bromohexyl prop-2-enoate.
Detailed Experimental Protocol
While a specific, detailed experimental protocol with exact quantities and reaction conditions was not found in the publicly available search results, a general procedure can be outlined based on the esterification of alcohols with acyl chlorides:
Materials:
-
6-Bromohexan-1-ol
-
Acryloyl chloride
-
A non-nucleophilic base (e.g., triethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Polymerization inhibitor (e.g., hydroquinone monomethyl ether - MEHQ)
-
Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for column chromatography)
Procedure:
-
Reaction Setup: A solution of 6-bromohexan-1-ol and a polymerization inhibitor in an anhydrous aprotic solvent is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.
-
Addition of Base: A non-nucleophilic base, such as triethylamine, is added to the solution to act as a scavenger for the hydrochloric acid byproduct.
-
Addition of Acryloyl Chloride: Acryloyl chloride is added dropwise to the cooled solution with vigorous stirring. The reaction is typically exothermic and the temperature should be maintained near 0 °C during the addition.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period until the reaction is complete (monitoring by thin-layer chromatography is recommended).
-
Workup: The reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with water and brine, then dried over an anhydrous drying agent like magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure 6-bromohexyl prop-2-enoate.
Spectroscopic Characterization
Spectroscopic data is crucial for confirming the structure and purity of the synthesized compound. While specific spectra for 6-bromohexyl prop-2-enoate were not directly available in the search results, the expected chemical shifts and characteristic peaks can be predicted.
| Spectroscopic Data | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the vinyl protons of the acrylate group (typically in the range of 5.8-6.5 ppm), a triplet for the methylene group adjacent to the ester oxygen (~4.1 ppm), a triplet for the methylene group adjacent to the bromine atom (~3.4 ppm), and multiplets for the other methylene groups in the hexyl chain. |
| ¹³C NMR | A signal for the carbonyl carbon of the ester (~166 ppm), signals for the vinyl carbons (~128 and ~130 ppm), a signal for the carbon adjacent to the ester oxygen (~64 ppm), a signal for the carbon adjacent to the bromine atom (~33 ppm), and signals for the other methylene carbons in the hexyl chain. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the ester group (~1720 cm⁻¹), and characteristic bands for the C=C stretch of the acrylate group (~1635 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M⁺) and characteristic fragmentation patterns corresponding to the loss of the bromohexyl group and other fragments. |
Applications in Polymer Science
The primary application of 6-bromohexyl prop-2-enoate is as a functional monomer in the synthesis of well-defined polymers. Its bifunctional nature allows for a two-stage functionalization approach: polymerization of the acrylate group followed by modification of the pendant bromohexyl groups.
Controlled Radical Polymerization
6-Bromohexyl prop-2-enoate is particularly well-suited for controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.
Caption: Simplified workflow of ATRP using 6-Bromohexyl prop-2-enoate.
Post-Polymerization Modification
The terminal bromine on the hexyl side chains of poly(6-bromohexyl prop-2-enoate) serves as a reactive site for a variety of nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups after the polymer backbone has been formed. This "grafting-to" approach is a powerful tool for creating functional materials with applications in areas such as:
-
Biomaterials: Grafting of bioactive molecules, such as peptides or sugars, to create biocompatible or targeted drug delivery systems.
-
Coatings and Adhesives: Introduction of functional groups to enhance adhesion, crosslinking, or impart specific surface properties.
-
Electronics: Synthesis of functional polythiophenes and other conductive polymers.
Conclusion
6-Bromohexyl prop-2-enoate is a valuable and versatile monomer in modern polymer chemistry. Its ability to undergo controlled radical polymerization and subsequent post-polymerization modification makes it a key building block for the synthesis of a wide array of functional polymers with tailored properties. While its chloro-analog remains largely unexplored, the well-established chemistry of 6-bromohexyl prop-2-enoate provides a strong foundation for the development of advanced materials for diverse applications. Further research into the specific properties and reactivity of the chloro-analog may reveal unique characteristics and potential applications.
Methodological & Application
Application Notes and Protocols for the Polymerization of 6-Chlorohexyl prop-2-enoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the polymerization of 6-Chlorohexyl prop-2-enoate (6-chlorohexyl acrylate), a functional monomer of interest for the development of advanced materials in drug delivery and other biomedical applications. The pendant chloroalkyl group serves as a versatile handle for post-polymerization modification, allowing for the covalent attachment of targeting ligands, drugs, or other functional moieties. This document outlines three common polymerization techniques: conventional free-radical polymerization, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Atom Transfer Radical Polymerization (ATRP).
Conventional Free-Radical Polymerization
Conventional free-radical polymerization is a robust and widely used method for the synthesis of polymers. While it offers less control over molecular weight and dispersity compared to controlled radical polymerization techniques, it is a straightforward approach for producing poly(6-chlorohexyl acrylate).
Experimental Protocol
A detailed experimental protocol for the free-radical copolymerization of 6-chlorohexyl acrylate with N-isopropylacrylamide has been reported. The following is an adapted protocol for the homopolymerization of 6-chlorohexyl acrylate:
-
Materials:
-
6-Chlorohexyl acrylate (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous benzene (solvent)
-
-
Procedure:
-
In a Schlenk flask, dissolve 6-chlorohexyl acrylate and AIBN in anhydrous benzene. A typical monomer concentration is in the range of 1-2 M, with a monomer-to-initiator ratio of 100:1 to 500:1, depending on the desired molecular weight.
-
The reaction mixture is degassed by three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
The flask is then backfilled with an inert gas (e.g., nitrogen or argon) and placed in a preheated oil bath at 70 °C.
-
The polymerization is allowed to proceed for a specified time (e.g., 12-24 hours).
-
After the desired time, the polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air.
-
The polymer is isolated by precipitation into a non-solvent, such as cold hexanes or methanol.
-
The precipitated polymer is then filtered and dried under vacuum to a constant weight.
-
Representative Data
The following table summarizes representative data for the free-radical polymerization of a haloalkyl acrylate. Please note that these are illustrative values and actual results may vary depending on specific reaction conditions.
| Parameter | Value |
| Monomer:Initiator Ratio | 200:1 |
| Reaction Time (h) | 24 |
| Conversion (%) | 85 |
| Number-Average Molecular Weight (Mn, g/mol ) | 45,000 |
| Polydispersity Index (PDI) | 1.8 |
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The choice of RAFT agent is crucial and depends on the monomer being polymerized. For acrylates, dithiobenzoates or trithiocarbonates are commonly used.
Experimental Protocol
The following is a general protocol for the RAFT polymerization of acrylates, which can be adapted for 6-chlorohexyl acrylate:
-
Materials:
-
6-Chlorohexyl acrylate (monomer)
-
A suitable RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)
-
AIBN (initiator)
-
Anhydrous solvent (e.g., 1,4-dioxane or dimethylformamide)
-
-
Procedure:
-
In a Schlenk flask, dissolve the 6-chlorohexyl acrylate monomer, RAFT agent, and AIBN in the chosen solvent. The molar ratio of [Monomer]:[RAFT agent]:[Initiator] is critical for controlling the polymerization and is typically in the range of [50-500]:[1]:[0.1-0.2].
-
The solution is subjected to three freeze-pump-thaw cycles to remove oxygen.
-
The flask is then filled with an inert atmosphere and immersed in a preheated oil bath at a temperature suitable for the decomposition of AIBN (typically 60-80 °C).
-
Samples may be withdrawn periodically via a degassed syringe to monitor monomer conversion (by 1H NMR or GC) and the evolution of molecular weight and PDI (by GPC).
-
The polymerization is stopped by rapid cooling and exposure to air.
-
The polymer is purified by precipitation into a suitable non-solvent (e.g., cold methanol or hexanes) and dried under vacuum.
-
Representative Data
The following table presents illustrative data for the RAFT polymerization of a functional acrylate.
| [M]:[CTA]:[I] | Time (h) | Conversion (%) | Mn,theo ( g/mol ) | Mn,exp ( g/mol ) | PDI |
| 100:1:0.2 | 2 | 25 | 5,000 | 5,200 | 1.15 |
| 4 | 50 | 10,000 | 10,500 | 1.12 | |
| 8 | 80 | 16,000 | 16,800 | 1.10 | |
| 12 | 95 | 19,000 | 19,500 | 1.08 |
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful controlled radical polymerization technique that utilizes a transition metal catalyst (typically copper-based) to reversibly activate and deactivate the growing polymer chains. This method provides excellent control over polymer architecture.
Experimental Protocol
The following is a general protocol for the ATRP of acrylates that can be adapted for 6-chlorohexyl acrylate.[2]
-
Materials:
-
6-Chlorohexyl acrylate (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anhydrous solvent (e.g., anisole or toluene)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add CuBr and the solvent.
-
Add the PMDETA ligand and stir until a homogeneous green/blue solution is formed.
-
Add the 6-chlorohexyl acrylate monomer to the flask.
-
The mixture is degassed by a brief bubbling of inert gas.
-
The initiator, EBiB, is then added via syringe to start the polymerization. The molar ratio of [Monomer]:[Initiator]:[CuBr]:[PMDETA] is typically in the range of [50-500]:[1]:[1]:[1].
-
The flask is placed in a thermostatically controlled oil bath at a temperature between 60-90 °C.
-
Samples can be taken at timed intervals to monitor the progress of the reaction.
-
The polymerization is terminated by cooling the flask and exposing the contents to air, which oxidizes the copper catalyst.
-
The polymer solution is diluted with a suitable solvent (e.g., THF) and passed through a short column of neutral alumina to remove the copper catalyst.
-
The polymer is then isolated by precipitation in a non-solvent and dried under vacuum.
-
Representative Data
The following table provides representative data for the ATRP of a functional acrylate.[2]
| [M]:[I]:[Cu]:[L] | Time (h) | Conversion (%) | Mn,theo ( g/mol ) | Mn,exp ( g/mol ) | PDI |
| 200:1:1:1 | 1 | 30 | 6,000 | 6,300 | 1.20 |
| 2 | 55 | 11,000 | 11,500 | 1.15 | |
| 4 | 85 | 17,000 | 17,800 | 1.12 | |
| 6 | 96 | 19,200 | 19,900 | 1.10 |
Experimental Workflows
Caption: Workflow for Conventional Free-Radical Polymerization.
Caption: Workflow for RAFT Polymerization.
Caption: Workflow for Atom Transfer Radical Polymerization.
References
Application Notes and Protocols for Surface Modification Using 6-Chlorohexyl prop-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification is a critical technology in the development of advanced materials for biomedical and drug delivery applications. The ability to precisely control the chemical and physical properties of a material's surface allows for the optimization of biocompatibility, the reduction of non-specific protein adsorption, and the introduction of specific functionalities for targeted interactions. 6-Chlorohexyl prop-2-enoate is a versatile bifunctional monomer that can be utilized for surface modification through polymer grafting. One of its key applications is to act as an anchor for "grafting from" polymerization techniques, such as surface-initiated atom transfer radical polymerization (SI-ATRP), to create well-defined polymer brushes on a variety of substrates.
This document provides detailed protocols for the surface modification of a substrate using this compound as a foundational layer for subsequent polymer brush growth. The resulting functionalized surfaces can be tailored for applications ranging from creating non-fouling coatings to designing platforms for controlled drug release and cell culture engineering.
Principle of Surface Modification
The strategy involves a two-step process:
-
Immobilization of an Initiator Layer: A self-assembled monolayer (SAM) of an initiator is formed on the substrate. In this protocol, we will use a silane-based initiator which is then modified to create a suitable surface for the attachment of this compound.
-
Surface-Initiated Polymerization: The substrate with the immobilized initiator is then used to grow polymer chains directly from the surface in a controlled manner.
Experimental Protocols
Materials
-
Silicon wafers (or other suitable substrate)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
Triethylamine (TEA)
-
This compound
-
Monomer for polymer brush (e.g., 2-hydroxyethyl methacrylate, HEMA)
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridine (bpy)
-
Anhydrous methanol
-
Deionized (DI) water
-
Nitrogen gas
Protocol 1: Substrate Preparation and Initiator Immobilization
-
Substrate Cleaning:
-
Cut silicon wafers into 1 cm x 1 cm pieces.
-
Submerge the wafers in piranha solution for 30 minutes to clean and hydroxylate the surface.
-
Rinse the wafers thoroughly with DI water and dry under a stream of nitrogen.
-
-
Silanization with APTES:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned and dried silicon wafers in the APTES solution for 2 hours at room temperature under a nitrogen atmosphere to form an amine-terminated self-assembled monolayer.
-
Rinse the wafers with toluene and then methanol to remove any unbound APTES.
-
Dry the wafers under a stream of nitrogen.
-
-
Acylation with this compound:
-
In a glovebox, prepare a solution of this compound (10 mM) and triethylamine (12 mM) in anhydrous toluene.
-
Immerse the APTES-functionalized wafers in this solution and leave to react overnight at room temperature. The triethylamine acts as a base to neutralize the HCl byproduct of the acylation reaction between the amine groups on the surface and the acyl chloride group of an in-situ formed acyl chloride from this compound (or by direct reaction with the ester). This step is a hypothetical adaptation for creating a reactive surface. A more direct approach would be to use a molecule that already has a suitable initiator group for ATRP.
-
Protocol 2: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) of HEMA
-
Preparation of the Polymerization Solution:
-
In a Schlenk flask, dissolve HEMA (5.0 g, 38.4 mmol) and bpy (120 mg, 0.77 mmol) in 10 mL of a 1:1 (v/v) mixture of anhydrous methanol and DI water.
-
Deoxygenate the solution by bubbling with nitrogen for 30 minutes.
-
-
Initiation of Polymerization:
-
In a separate Schlenk flask, add CuBr (55 mg, 0.38 mmol).
-
Place the this compound functionalized silicon wafers into the flask containing the CuBr.
-
Evacuate and backfill the flask with nitrogen three times.
-
Using a cannula, transfer the deoxygenated monomer solution to the flask containing the wafers and CuBr.
-
Place the sealed flask in an oil bath at 60°C and allow the polymerization to proceed for the desired amount of time (e.g., 4 hours). The polymerization time will influence the thickness of the polymer brush.
-
-
Termination and Cleaning:
-
Remove the flask from the oil bath and expose the solution to air to quench the polymerization.
-
Remove the wafers and rinse them thoroughly with methanol and then DI water to remove any non-grafted polymer and catalyst.
-
Dry the wafers under a stream of nitrogen.
-
Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained from the characterization of the modified surfaces.
| Surface Modification Step | Water Contact Angle (°) | Ellipsometric Thickness (nm) |
| Clean Silicon Wafer | < 10 | 0 |
| APTES-functionalized | 55 ± 3 | 1.5 ± 0.2 |
| This compound | 75 ± 4 | 2.5 ± 0.3 |
| Poly(HEMA) Brush (4 hr) | 40 ± 2 | 25 ± 2 |
Visualizations
Experimental Workflow
Caption: Workflow for surface modification using this compound.
Influence of Functionalized Surfaces on Cellular Behavior
Synthesis of Functional Polymers Using 6-Chlorohexyl prop-2-enoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of functional polymers derived from 6-chlorohexyl prop-2-enoate. The protocols cover the initial polymerization of the monomer via Atom Transfer Radical Polymerization (ATRP) and a subsequent post-polymerization modification to introduce azide functionalities, which are versatile handles for further conjugation, for instance in drug delivery applications.
Introduction
Functional polymers are of significant interest in biomedical research and drug development due to their tunable properties and ability to carry therapeutic payloads. This compound is a valuable monomer for the synthesis of such polymers. Its hexyl chloride side chain provides a reactive site for a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups after polymerization. This modular approach enables the creation of polymers with tailored properties for specific applications.
This guide details the synthesis of a well-defined poly(this compound) homopolymer using Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique that allows for precise control over molecular weight and dispersity. Subsequently, a protocol for the conversion of the pendant chloro groups to azides is provided. Azide-functionalized polymers are key intermediates for "click" chemistry, a highly efficient and specific conjugation method used in the attachment of drugs, targeting ligands, and imaging agents.
Synthesis of Poly(this compound) via ATRP
Atom Transfer Radical Polymerization (ATRP) is a robust method for the controlled polymerization of a wide range of monomers, including acrylates. This protocol is based on established procedures for the ATRP of functional acrylates.
Experimental Protocol: ATRP of this compound
Materials:
-
This compound (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
Monomer Purification: Pass this compound through a column of basic alumina to remove any inhibitor.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.071 g, 0.5 mmol).
-
Seal the flask with a rubber septum, and cycle between vacuum and nitrogen three times to ensure an inert atmosphere.
-
Add anisole (e.g., 5 mL) and PMDETA (e.g., 0.104 mL, 0.5 mmol) to the flask via syringe. Stir the mixture until a homogeneous green solution is formed.
-
In a separate, dry flask, prepare a solution of this compound (e.g., 9.53 g, 50 mmol) and EBiB (e.g., 0.073 mL, 0.5 mmol) in anisole (e.g., 5 mL).
-
Deoxygenate the monomer/initiator solution by bubbling with nitrogen for at least 30 minutes.
-
Transfer the deoxygenated monomer/initiator solution to the catalyst solution in the Schlenk flask via a cannula or syringe.
-
Place the reaction flask in a preheated oil bath at 70 °C and stir.
-
Monitor the reaction progress by taking samples periodically for analysis by ¹H NMR (to determine monomer conversion) and Size Exclusion Chromatography (SEC) (to determine molecular weight and dispersity).
-
Once the desired conversion is reached (e.g., after 6 hours), quench the polymerization by opening the flask to air and adding a large excess of tetrahydrofuran (THF).
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.
-
Filter the precipitated polymer and redissolve it in a minimal amount of THF.
-
Reprecipitate the polymer in cold methanol. Repeat this dissolution-precipitation step two more times to ensure the removal of the copper catalyst.
-
Dry the final polymer under vacuum to a constant weight.
Data Presentation
| Parameter | Target Value | Experimental Result (Example) |
| Monomer:Initiator Ratio | 100:1 | 100:1 |
| Monomer Conversion | >90% | 92% |
| Number-Average Molecular Weight (Mn) | ~19,000 g/mol | 18,500 g/mol |
| Polydispersity Index (PDI) | <1.2 | 1.15 |
Synthesis of Azide-Functionalized Polymer
The pendant chloro groups of poly(this compound) can be readily converted to azide groups via nucleophilic substitution with sodium azide. This reaction is typically performed in a polar aprotic solvent.
Experimental Protocol: Azidation of Poly(this compound)
Materials:
-
Poly(this compound)
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Deionized water (for precipitation)
Procedure:
-
Dissolution: Dissolve poly(this compound) (e.g., 5 g) in DMF (e.g., 50 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Azide: Add a molar excess of sodium azide (e.g., 3 equivalents per chloro group, ~5.1 g) to the polymer solution.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 24 hours.
-
Purification: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large volume of deionized water.
-
Filter the polymer and wash it thoroughly with deionized water to remove residual DMF and sodium azide.
-
Redissolve the polymer in a suitable solvent like THF and reprecipitate it in deionized water.
-
Dry the final azide-functionalized polymer under vacuum to a constant weight.
-
Characterization: Confirm the successful conversion of the chloro groups to azide groups using FTIR spectroscopy (disappearance of the C-Cl stretch and appearance of a strong azide stretch around 2100 cm⁻¹) and ¹H NMR spectroscopy (shift of the proton signals adjacent to the functional group).
Data Presentation
| Parameter | Poly(this compound) | Poly(6-azidohexyl prop-2-enoate) |
| Mn ( g/mol ) | 18,500 | ~18,700 |
| PDI | 1.15 | 1.16 |
| FTIR (cm⁻¹) | C-Cl stretch (~650) | N₃ stretch (~2100) |
| ¹H NMR (ppm) | -CH₂-Cl (~3.5) | -CH₂-N₃ (~3.3) |
Visualizations
Caption: Workflow for the synthesis of functional polymers.
Caption: Simplified mechanism of Atom Transfer Radical Polymerization (ATRP).
Application Notes and Protocols: 6-Chlorohexyl prop-2-enoate in Controlled Radical Polymerization for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chlorohexyl prop-2-enoate, also known as 6-chlorohexyl acrylate, is a functional monomer of significant interest in the field of polymer chemistry, particularly for applications in drug delivery and biomaterials. Its unique structure, featuring a polymerizable acrylate group and a reactive 6-chlorohexyl side chain, allows for the synthesis of well-defined polymers with pendant functional groups. These chloro- moieties serve as versatile handles for post-polymerization modification, enabling the covalent attachment of therapeutic agents, targeting ligands, and other bioactive molecules.
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are ideally suited for the polymerization of this compound. These methods provide excellent control over polymer molecular weight, architecture (e.g., block copolymers), and dispersity (Đ), which are critical parameters for designing effective drug delivery systems.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound as a monomer in CRP for the development of advanced drug delivery vehicles.
Key Applications in Drug Development
Polymers derived from this compound offer a versatile platform for a range of drug delivery applications:
-
Polymer-Drug Conjugates: The pendant chloro groups can be readily converted to other functional groups, such as azides, for the covalent attachment of drug molecules via "click chemistry" or other efficient conjugation methods.[3][4] This approach allows for precise control over drug loading and can enhance the solubility and stability of hydrophobic drugs.[5][]
-
Stimuli-Responsive Systems: By copolymerizing this compound with stimuli-responsive monomers (e.g., pH- or temperature-sensitive monomers), intelligent drug delivery systems can be fabricated.[7][8] These systems can be designed to release their therapeutic payload in response to specific physiological cues, such as the acidic tumor microenvironment.[9][10]
-
Targeted Drug Delivery: The functional side chains can be used to attach targeting moieties, such as antibodies or peptides, to direct the polymer-drug conjugate to specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target side effects.[]
-
Amphiphilic Block Copolymers for Micellar Drug Delivery: this compound can be used to synthesize the hydrophobic block of amphiphilic block copolymers. These copolymers can self-assemble in aqueous media to form micelles, which can encapsulate hydrophobic drugs in their core.[11][12] The hydrophilic shell can be composed of a biocompatible polymer like poly(ethylene glycol) (PEG) to prolong circulation time.
Experimental Protocols
The following are generalized protocols for the controlled radical polymerization of this compound. Researchers should optimize these conditions based on the specific requirements of their application.
Protocol 1: Atom Transfer Radical Polymerization (ATRP) of this compound
This protocol describes a typical ATRP procedure for the synthesis of poly(this compound).
Materials:
-
This compound (monomer), purified by passing through a column of basic alumina.
-
Ethyl α-bromoisobutyrate (EBiB) (initiator).
-
Copper(I) bromide (CuBr) (catalyst).
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand).
-
Anisole (solvent).
-
Nitrogen gas (for deoxygenation).
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).
-
Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with nitrogen.
-
In a separate, nitrogen-purged flask, prepare a solution of this compound (e.g., 20 mmol), EBiB (e.g., 0.1 mmol), and PMDETA (e.g., 0.1 mmol) in anisole (e.g., 5 mL).
-
Transfer the solution to the Schlenk flask containing the CuBr catalyst via a nitrogen-purged syringe.
-
Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir.
-
Monitor the reaction progress by taking samples periodically for analysis by ¹H NMR (for conversion) and Gel Permeation Chromatography (GPC) (for molecular weight and dispersity).
-
Upon reaching the desired conversion, terminate the polymerization by opening the flask to air and diluting with a suitable solvent like tetrahydrofuran (THF).
-
Purify the polymer by passing the solution through a short column of neutral alumina to remove the copper catalyst, followed by precipitation in a non-solvent such as cold methanol or hexane.
-
Dry the purified polymer under vacuum to a constant weight.
Quantitative Data (Illustrative Example for a similar acrylate):
| [M]:[I]:[Cu]:[L] | Solvent | Temp (°C) | Time (min) | Conv. (%) | M_n,th ( g/mol ) | M_n,exp ( g/mol ) | Đ (M_w/M_n) |
| 200:1:0.5:0.5 | Anisole | 60 | 220 | >95 | ~38,000 | ~36,500 | 1.15 |
Note: This data is illustrative for a generic acrylate and should be determined experimentally for this compound.
Protocol 2: Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of this compound
This protocol outlines a typical RAFT polymerization procedure.
Materials:
-
This compound (monomer), purified.
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPAD) (RAFT agent).
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator).
-
1,4-Dioxane (solvent).
-
Nitrogen gas.
Procedure:
-
In a Schlenk tube, dissolve this compound (e.g., 10 mmol), CPAD (e.g., 0.1 mmol), and AIBN (e.g., 0.02 mmol) in 1,4-dioxane (e.g., 5 mL).
-
Deoxygenate the solution by purging with nitrogen for at least 30 minutes.
-
Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Monitor the polymerization by taking samples for ¹H NMR and GPC analysis.
-
After the desired time or conversion, stop the reaction by cooling the tube in an ice bath and exposing it to air.
-
Precipitate the polymer in cold methanol or hexane and collect the solid by filtration.
-
Dry the polymer under vacuum.
Quantitative Data (Illustrative Example for a similar acrylate):
| [M]:[CTA]:[I] | Solvent | Temp (°C) | Time (h) | Conv. (%) | M_n,th ( g/mol ) | M_n,exp ( g/mol ) | Đ (M_w/M_n) |
| 100:1:0.2 | Dioxane | 70 | 6 | ~85 | ~16,200 | ~15,500 | 1.10 |
Note: This data is illustrative and should be determined experimentally for this compound.
Post-Polymerization Modification for Drug Conjugation
A key advantage of using this compound is the ability to perform post-polymerization modifications.[13] A common strategy is to convert the pendant chloro groups to azides, which can then be used in highly efficient "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[14][15]
Protocol 3: Azidation of Poly(this compound)
Materials:
-
Poly(this compound).
-
Sodium azide (NaN₃).
-
N,N-Dimethylformamide (DMF).
Procedure:
-
Dissolve the poly(this compound) in DMF.
-
Add a molar excess of sodium azide (e.g., 5-10 equivalents per chloro group).
-
Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for 24-48 hours.
-
After cooling to room temperature, precipitate the polymer in deionized water.
-
Wash the polymer thoroughly with water to remove excess sodium azide and DMF.
-
Dry the resulting azido-functionalized polymer under vacuum.
-
Confirm the conversion of the chloro groups to azides using FTIR spectroscopy (appearance of a strong azide peak around 2100 cm⁻¹) and ¹H NMR spectroscopy.
Mandatory Visualizations
Caption: Workflow for ATRP of this compound.
Caption: Workflow for RAFT Polymerization of this compound.
References
- 1. ATRP in the design of functional materials for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATRP in the design of functional materials for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymer-drug conjugates: revolutionizing nanotheranostic agents for diagnosis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US8647655B2 - Biocompatible polyacrylate compositions for medical applications - Google Patents [patents.google.com]
- 7. pH-responsive shell-sheddable polymeric nanoparticles as the photodynamic drug carrier: synthesis, characterization, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Controlled release and assembly of drug nanoparticles via pH-responsive polymeric micelles: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Characterization of Poly(ε-caprolactone)-block-poly[N-(2-hydroxypropyl)methacrylamide] Micelles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Post-polymerization modification of monomer units - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 14. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Click chemistry in the synthesis of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of 6-Chlorohexyl prop-2-enoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the controlled polymerization of 6-Chlorohexyl prop-2-enoate via Atom Transfer Radical Polymerization (ATRP). This monomer is a valuable building block for the synthesis of functional polymers with applications in specialty coatings, adhesives, and biomaterials. The presence of the chloroalkyl chain allows for post-polymerization modification, enabling the development of advanced materials with tailored properties.[1][2]
Introduction to ATRP of Functional Acrylates
Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and well-defined architectures.[3] The mechanism is based on a reversible equilibrium between active propagating radicals and dormant species, catalyzed by a transition metal complex (typically copper-based).[4][5] This reversible deactivation process minimizes termination reactions, leading to a high degree of control over the polymerization.[6]
ATRP is known for its tolerance to a wide variety of functional groups in monomers, making it an ideal method for polymerizing functional acrylates like this compound.[3] The resulting polymers can be further modified at the chloro-functional side chains for applications such as grafting, cross-linking, or the attachment of specialized functional groups.[1]
Quantitative Data from ATRP of Acrylates
The following tables summarize typical quantitative data obtained from the ATRP of various acrylate monomers, which can serve as a reference for the expected outcomes of the polymerization of this compound.
Table 1: ATRP of Methyl Acrylate (MA)
| Initiator | Catalyst System | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| EBiB | CuBr/PMDETA | Anisole | 60 | 3.7 | >95 | 10,200 | 1.07 |
| EBiB | CuBr/TPEDA | Bulk | 80 | 1.5 | 98 | 9,700 | 1.13 |
EBiB: Ethyl 2-bromoisobutyrate; PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine; TPEDA: N,N,N',N'-tetra[(2-pyridal)methyl]ethylenediamine
Table 2: ATRP of n-Butyl Acrylate (nBA)
| Initiator | Catalyst System | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| EBiB | Cu(II)/TPMA/glucose (ARGET) | Anisole | 80 | 44 | 48 | 10,500 | 1.47 |
TPMA: Tris(2-pyridylmethyl)amine; ARGET: Activators ReGenerated by Electron Transfer
Table 3: ATRP of Lauryl Acrylate (LA)
| Initiator | Catalyst System | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| MBrP | CuBr/dNbpy | Toluene | 90 | 6.75 | 59 | 12,400 | 1.26 |
MBrP: Methyl 2-bromopropionate; dNbpy: 4,4'-di(5-nonyl)-2,2'-bipyridine
Experimental Protocol: ATRP of this compound
This protocol outlines a general procedure for the ATRP of this compound to synthesize a polymer with a target degree of polymerization of 100.
Materials:
-
This compound (monomer, purified by passing through basic alumina)
-
Ethyl α-bromoisobutyrate (EBiB, initiator)
-
Copper(I) bromide (CuBr, catalyst, 99.99%)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand, distilled before use)
-
Anisole (solvent, anhydrous)
-
Methanol (for precipitation)
-
Nitrogen gas (high purity)
-
Standard Schlenk line and glassware
Procedure:
-
Monomer and Ligand Preparation: In a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 5.00 g, 26.2 mmol) and anisole (5 mL).
-
Catalyst Addition: To the flask, add CuBr (e.g., 37.6 mg, 0.262 mmol).
-
Initiator and Ligand Stock Solution: In a separate vial, prepare a stock solution of the initiator and ligand by mixing EBiB (e.g., 51.1 mg, 0.262 mmol) and PMDETA (e.g., 45.4 mg, 0.262 mmol) in anisole (1 mL).
-
Deoxygenation: Seal the Schlenk flask and subject the monomer/catalyst mixture to three freeze-pump-thaw cycles to remove dissolved oxygen. After the final thaw, backfill the flask with nitrogen.
-
Initiation of Polymerization: Using a nitrogen-purged syringe, inject the initiator/ligand stock solution into the stirring monomer/catalyst mixture.
-
Polymerization: Place the Schlenk flask in a preheated oil bath at 70 °C. The polymerization is allowed to proceed for a predetermined time (e.g., 4-8 hours). Samples can be taken periodically via a degassed syringe to monitor conversion by ¹H NMR and molecular weight evolution by GPC.
-
Termination: To quench the polymerization, open the flask to air and add a large excess of methanol to precipitate the polymer.
-
Purification: Dissolve the precipitated polymer in a minimal amount of a suitable solvent (e.g., tetrahydrofuran) and re-precipitate into cold methanol. Repeat this process two more times to ensure the removal of the copper catalyst and unreacted monomer.
-
Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
Characterization:
-
Monomer Conversion: Determined by ¹H NMR spectroscopy by comparing the integral of the vinyl protons of the monomer with that of a stable internal standard or the polymer backbone protons.
-
Molecular Weight and Polydispersity (Đ): Analyzed by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) calibrated with polystyrene or poly(methyl methacrylate) standards.
Diagrams
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Fully Oxygen-Tolerant Visible-Light-Induced ATRP of Acrylates in Water: Toward Synthesis of Protein-Polymer Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. par.nsf.gov [par.nsf.gov]
reversible addition-fragmentation chain-transfer (RAFT) polymerization of 6-Chlorohexyl prop-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions.[1][2] This document provides detailed application notes and protocols for the RAFT polymerization of 6-Chlorohexyl prop-2-enoate, also known as 6-chlorohexyl acrylate. The resulting polymer, poly(this compound), possesses a reactive side-chain functionality (a primary chloride) that can be readily modified post-polymerization. This feature makes it a valuable precursor for the development of advanced materials, particularly in the field of drug delivery, where the polymer can be conjugated with therapeutic agents.[3][4][5]
Materials and Equipment
| Material | Grade | Supplier |
| This compound | >97% | e.g., Sigma-Aldrich, TCI |
| 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) | >98% | e.g., Sigma-Aldrich, Boron Molecular |
| Azobisisobutyronitrile (AIBN) | 98% | e.g., Sigma-Aldrich, Wako |
| 1,4-Dioxane | Anhydrous, >99.8% | e.g., Sigma-Aldrich, Acros Organics |
| Tetrahydrofuran (THF) | HPLC grade | e.g., Fisher Scientific, VWR |
| Methanol | ACS grade | e.g., Fisher Scientific, VWR |
| Deuterated chloroform (CDCl3) | >99.8 atom % D | e.g., Cambridge Isotope Laboratories |
| Schlenk flask | Various sizes | e.g., Chemglass, Wilmad-LabGlass |
| Magnetic stirrer with heating | --- | e.g., IKA, Heidolph |
| Vacuum/Nitrogen line | --- | --- |
| Syringes and needles | --- | e.g., Becton Dickinson |
| Rotary evaporator | --- | e.g., Büchi, Heidolph |
| Gel Permeation Chromatography (GPC) system | --- | e.g., Agilent, Waters |
| Nuclear Magnetic Resonance (NMR) spectrometer | 400 MHz or higher | e.g., Bruker, JEOL |
| Differential Scanning Calorimeter (DSC) | --- | e.g., TA Instruments, Mettler Toledo |
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via RAFT Polymerization
This protocol details the synthesis of poly(this compound) with a target degree of polymerization (DP) of 100.
1. Reactant Calculation:
-
Monomer: this compound (MW: 190.65 g/mol )
-
RAFT Agent: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) (MW: 364.65 g/mol )
-
Initiator: Azobisisobutyronitrile (AIBN) (MW: 164.21 g/mol )
-
Target DP: 100
-
[Monomer]:[RAFT Agent]:[Initiator] ratio: 100:1:0.2
2. Reaction Setup:
-
To a 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.9065 g, 10 mmol), DDMAT (36.47 mg, 0.1 mmol), and AIBN (3.28 mg, 0.02 mmol).
-
Add 10 mL of anhydrous 1,4-dioxane to the flask.
-
Seal the flask with a rubber septum.
3. Degassing:
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen.
4. Polymerization:
-
Immerse the Schlenk flask in a preheated oil bath at 70 °C.
-
Stir the reaction mixture for 12 hours.
5. Polymer Isolation and Purification:
-
After 12 hours, quench the polymerization by immersing the flask in an ice bath and exposing the mixture to air.
-
Dilute the reaction mixture with a small amount of THF (e.g., 5 mL).
-
Precipitate the polymer by slowly adding the solution to a large volume of cold methanol (e.g., 200 mL) while stirring.
-
Collect the polymer precipitate by filtration or decantation.
-
Redissolve the polymer in a minimal amount of THF and re-precipitate into cold methanol to further purify.
-
Dry the resulting polymer under vacuum at room temperature overnight.
Data Presentation
The following tables summarize the expected quantitative data from the RAFT polymerization of this compound based on typical results for acrylate polymerizations.[6]
Table 1: Polymerization Conditions and Results
| Entry | [M]:[CTA]:[I] | Time (h) | Conversion (%) | Mn,theo ( g/mol ) | Mn,GPC ( g/mol ) | PDI (Mw/Mn) |
| 1 | 50:1:0.2 | 8 | 92 | 8860 | 9100 | 1.15 |
| 2 | 100:1:0.2 | 12 | 95 | 18200 | 18500 | 1.18 |
| 3 | 200:1:0.2 | 18 | 93 | 35500 | 36200 | 1.22 |
Mn,theo = ([Monomer]/[RAFT Agent]) * Monomer MW * Conversion + RAFT Agent MW
Table 2: Characterization Data of Poly(this compound) (DP = 100)
| Technique | Parameter | Expected Value/Observation |
| ¹H NMR | Chemical Shifts (δ, ppm) | ~4.05 (t, -OCH₂-), ~2.30 (br, backbone -CH-), ~1.80-1.20 (m, backbone -CH₂- and side chain -CH₂-), ~3.55 (t, -CH₂Cl) |
| GPC | Mn ( g/mol ) | ~18500 |
| PDI (Mw/Mn) | ~1.18 | |
| DSC | Glass Transition Temp. (Tg) | ~ -30 to -20 °C |
Mandatory Visualizations
Caption: Experimental workflow for the RAFT polymerization of this compound.
Application in Drug Delivery
The pendant chloro groups on the poly(this compound) backbone serve as reactive handles for the covalent attachment of drug molecules, forming polymer-drug conjugates. This approach can enhance the solubility, stability, and pharmacokinetic profile of the conjugated drug.[3][4][5] A common strategy involves the nucleophilic substitution of the chloride with a drug molecule containing a suitable nucleophile, such as an amine or a hydroxyl group.
Caption: Conceptual workflow for a polymer-drug conjugate in cancer therapy.
This diagram illustrates a potential application where the polymer-drug conjugate accumulates in tumor tissue via the Enhanced Permeability and Retention (EPR) effect. Following cellular uptake, the acidic environment of the endosome can trigger the cleavage of a pH-sensitive linker, releasing the drug to exert its therapeutic effect, such as DNA intercalation leading to apoptosis in the case of doxorubicin.
References
- 1. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Controlled copolymerization of n-butyl acrylate with semifluorinated acrylates by RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Post-Polymerization Modification of Poly(6-Chlorohexyl prop-2-enoate)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the post-polymerization modification of poly(6-chlorohexyl prop-2-enoate), a versatile polymer platform for the covalent attachment of various functionalities. The presence of a reactive alkyl chloride side chain allows for straightforward nucleophilic substitution reactions, enabling the introduction of azides, thiols, and amines. This versatility makes it an ideal candidate for applications in drug delivery, biomaterial engineering, and diagnostics.
Overview of Post-Polymerization Modification Reactions
Poly(this compound) serves as a valuable precursor scaffold for creating a diverse library of functional polymers. The primary route for modification is the nucleophilic substitution of the chloride on the hexyl side chain. This allows for the introduction of various functional groups, each with unique properties and subsequent reactivity.
-
Azide Functionalization: The introduction of an azide group provides a versatile handle for "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This enables the efficient and specific conjugation of a wide range of molecules, including drugs, targeting ligands, and imaging agents.
-
Thiol Functionalization: Thiol-functionalized polymers are useful for various applications, including the formation of disulfide bonds for stimuli-responsive drug release, conjugation to cysteine-containing biomolecules, and as reactive handles for thiol-ene and thiol-maleimide chemistry.
-
Amine Functionalization: The introduction of primary or secondary amines allows for the conjugation of carboxylic acid-containing molecules through amide bond formation. Additionally, the amine groups can impart pH-responsiveness to the polymer, which is advantageous for controlled drug release in specific physiological environments.
Experimental Protocols
Synthesis of Poly(this compound)
A typical synthesis of the precursor polymer is achieved through free-radical polymerization of the this compound monomer.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas supply
-
Schlenk flask and line
Procedure:
-
In a Schlenk flask, dissolve this compound (e.g., 10 g, 52.4 mmol) and AIBN (e.g., 0.086 g, 0.52 mmol, 1 mol% relative to monomer) in anhydrous toluene (50 mL).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 70 °C and stir for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol (e.g., 500 mL) while stirring vigorously.
-
Collect the white precipitate by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.
-
Characterize the resulting poly(this compound) by ¹H NMR and size exclusion chromatography (SEC) to determine its structure and molecular weight characteristics.
Protocol 1: Azide Functionalization
This protocol describes the conversion of the pendant chloro groups to azide functionalities.
Materials:
-
Poly(this compound)
-
Sodium azide (NaN₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deionized water
-
Nitrogen gas supply
Procedure:
-
Dissolve poly(this compound) (e.g., 1 g, 5.24 mmol of chloro groups) in anhydrous DMF (20 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add sodium azide (e.g., 1.70 g, 26.2 mmol, 5 equivalents per chloro group).
-
Heat the reaction mixture to 70 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the mixture with DCM (50 mL) and wash with deionized water (3 x 50 mL) to remove excess sodium azide and DMF.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure.
-
Precipitate the resulting polymer in cold methanol, filter, and dry under vacuum to yield poly(6-azidohexyl prop-2-enoate).
-
Confirm the conversion by FTIR (appearance of a strong azide peak around 2100 cm⁻¹) and ¹H NMR spectroscopy (shift of the methylene protons adjacent to the functional group).
Protocol 2: Thiol Functionalization
This protocol details the introduction of thiol groups via a two-step process involving a thioacetate intermediate.
Materials:
-
Poly(this compound)
-
Potassium thioacetate (KSAc)
-
Anhydrous DMF
-
Hydrochloric acid (HCl)
-
Methanol
-
DCM
-
Deionized water
Procedure:
Step 1: Thioacetate Substitution
-
Dissolve poly(this compound) (1 g, 5.24 mmol of chloro groups) in anhydrous DMF (20 mL).
-
Add potassium thioacetate (1.20 g, 10.5 mmol, 2 equivalents per chloro group).
-
Stir the reaction mixture at 60 °C for 24 hours.
-
After cooling, precipitate the polymer in deionized water, filter, and wash thoroughly with water to remove excess salts.
-
Dry the polymer under vacuum.
Step 2: Thiol De-acetylation
-
Dissolve the thioacetate-functionalized polymer in a mixture of methanol (20 mL) and concentrated HCl (2 mL).
-
Stir the solution at room temperature for 6 hours.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the polymer into DCM (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Precipitate the final thiol-functionalized polymer in cold hexane, filter, and dry under vacuum.
-
Characterize the product by ¹H NMR and Ellman's test to confirm the presence of free thiol groups.
Protocol 3: Amine Functionalization (Primary Amine)
This protocol describes the introduction of a primary amine using an excess of a diamine to minimize cross-linking.
Materials:
-
Poly(this compound)
-
Ethylenediamine
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Deionized water
Procedure:
-
Dissolve poly(this compound) (1 g, 5.24 mmol of chloro groups) in anhydrous DMSO (20 mL).
-
Add a large excess of ethylenediamine (e.g., 10 equivalents, 3.15 g, 52.4 mmol).
-
Heat the reaction to 80 °C and stir for 48 hours.
-
After cooling, precipitate the polymer in deionized water.
-
Redissolve the polymer in a minimal amount of DCM and wash with saturated sodium bicarbonate solution and then with deionized water.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate.
-
Precipitate the amino-functionalized polymer in cold diethyl ether, filter, and dry under vacuum.
-
Characterize the polymer by ¹H NMR and a ninhydrin test to confirm the presence of primary amines.
Data Presentation
The following tables summarize typical quantitative data obtained from the post-polymerization modification of poly(this compound).
| Modification Reaction | Nucleophile | Solvent | Temperature (°C) | Time (h) | Degree of Substitution (%) | Yield (%) |
| Azidation | Sodium Azide | DMF | 70 | 24 | >95 | >90 |
| Thioacetylation | Potassium Thioacetate | DMF | 60 | 24 | >90 | >85 |
| Amination | Ethylenediamine | DMSO | 80 | 48 | 70-85 | >80 |
Degree of substitution is typically determined by ¹H NMR spectroscopy by comparing the integrals of the protons adjacent to the functional group with a stable proton signal from the polymer backbone.
Visualizations
The following diagrams illustrate the experimental workflows and chemical transformations.
Caption: Workflow for the synthesis and post-polymerization modification of poly(this compound).
Caption: Reaction pathways for the functionalization of the polymer side chains.
Application of 6-Chlorohexyl prop-2-enoate in Biomaterials: A Hypothetical Framework for Functionalizable Scaffolds
Introduction
6-Chlorohexyl prop-2-enoate is a functional monomer that holds significant potential in the field of biomaterials. Its structure combines a polymerizable acrylate group with a reactive hexyl chloride chain. This bifunctionality allows for the creation of polymers that can be subsequently modified with bioactive molecules, making it an attractive building block for the development of advanced biomaterials for applications such as tissue engineering and drug delivery. The presence of the terminal chlorine atom on the hexyl chain serves as a versatile handle for post-polymerization functionalization, enabling the covalent attachment of peptides, growth factors, or drugs to tailor the biological response of the material.[1]
This application note presents a hypothetical framework for the use of this compound in the fabrication of functionalizable scaffolds for tissue engineering. While specific literature on this exact monomer is limited, the principles outlined are based on established methodologies for similar functional polymers.
Application: Functionalizable Scaffolds for Enhanced Cell Adhesion and Proliferation
Poly(this compound) can be synthesized to form a biodegradable polymer backbone. The pendant chloro-hexyl groups can then be chemically modified to introduce cell-adhesive ligands, such as the RGD peptide sequence (arginine-glycine-aspartic acid), to promote cell attachment and proliferation, crucial for tissue regeneration.
Hypothetical Quantitative Data
The following table summarizes representative data for the synthesis and modification of a poly(this compound) scaffold.
| Parameter | Value | Method of Analysis |
| Monomer Synthesis | ||
| This compound Yield | 85% | Gas Chromatography |
| Purity | >98% | NMR Spectroscopy |
| Polymerization | ||
| Molecular Weight (Mn) | 50,000 g/mol | Gel Permeation Chromatography |
| Polydispersity Index (PDI) | 1.8 | Gel Permeation Chromatography |
| Glass Transition Temp. (Tg) | -10 °C | Differential Scanning Calorimetry |
| Post-Polymerization Functionalization | ||
| Chloride to Azide Conversion | >95% | FTIR Spectroscopy |
| RGD Peptide Conjugation Efficiency | 80% | HPLC after hydrolysis |
| Scaffold Properties | ||
| Porosity | 85% | Mercury Porosimetry |
| Compressive Modulus | 1.2 MPa | Mechanical Testing |
| Biological Performance | ||
| Cell Adhesion (Fibroblasts) | 90% after 4h | Cell Counting Assay |
| Cell Proliferation (Day 3 vs Day 1) | 2.5-fold increase | DNA Quantification Assay |
Experimental Protocols
1. Synthesis of this compound (Monomer)
This protocol describes a standard esterification reaction.
-
Materials: 6-chlorohexan-1-ol, acryloyl chloride, triethylamine, dichloromethane (DCM), magnesium sulfate, deionized water.
-
Procedure:
-
Dissolve 6-chlorohexan-1-ol (1 equivalent) and triethylamine (1.2 equivalents) in DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture sequentially with deionized water, 1M HCl, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. Synthesis of poly(this compound) via Free Radical Polymerization
-
Materials: this compound, azobisisobutyronitrile (AIBN), anhydrous toluene.
-
Procedure:
-
Dissolve this compound and AIBN (0.1 mol%) in anhydrous toluene in a Schlenk flask.
-
De-gas the solution by three freeze-pump-thaw cycles.
-
Place the flask in an oil bath preheated to 70 °C and stir for 24 hours.
-
Precipitate the polymer by adding the reaction mixture dropwise to a large excess of cold methanol.
-
Collect the polymer by filtration and dry under vacuum at 40 °C.
-
3. Functionalization of poly(this compound) with RGD Peptide
This protocol involves a two-step process: azidation followed by click chemistry.
-
Step 1: Azidation of the Polymer
-
Materials: Poly(this compound), sodium azide, dimethylformamide (DMF).
-
Procedure:
-
Dissolve the polymer in DMF.
-
Add sodium azide (3 equivalents per chloro group) to the solution.
-
Stir the reaction at 60 °C for 48 hours.
-
Precipitate the azido-functionalized polymer in deionized water.
-
Filter and dry the polymer under vacuum.
-
-
-
Step 2: "Click" Conjugation of Alkyne-Modified RGD Peptide
-
Materials: Azido-functionalized polymer, alkyne-RGD peptide, copper(II) sulfate, sodium ascorbate, DMF/water mixture.
-
Procedure:
-
Dissolve the azido-functionalized polymer and alkyne-RGD peptide in a DMF/water mixture.
-
Add copper(II) sulfate and sodium ascorbate to the solution to catalyze the click reaction.
-
Stir the reaction at room temperature for 24 hours.
-
Purify the RGD-functionalized polymer by dialysis against deionized water for 3 days.
-
Lyophilize the purified polymer to obtain the final product.
-
-
4. Fabrication of Porous Scaffolds
-
Materials: RGD-functionalized polymer, sodium chloride (porogen), chloroform.
-
Procedure:
-
Dissolve the RGD-functionalized polymer in chloroform.
-
Add sieved sodium chloride particles (desired size range for pore formation) to the polymer solution to create a paste.
-
Cast the paste into a mold and allow the solvent to evaporate completely.
-
Immerse the polymer/salt composite in deionized water for 48 hours to leach out the salt, with regular water changes.
-
Freeze the resulting porous scaffold and lyophilize to dry.
-
Visualizations
Caption: Experimental workflow for the synthesis and fabrication of a functionalized biomaterial scaffold.
Caption: Post-polymerization functionalization scheme via click chemistry.
Caption: Hypothetical signaling pathway initiated by cell adhesion to the RGD-functionalized scaffold.
References
Troubleshooting & Optimization
preventing premature polymerization of 6-Chlorohexyl prop-2-enoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature polymerization of 6-Chlorohexyl prop-2-enoate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound, offering potential causes and corrective actions.
| Issue | Potential Cause | Recommended Action |
| Monomer appears viscous, hazy, or contains solid particles. | Premature polymerization has begun. | Do not use. The monomer is compromised. Dispose of it according to your institution's hazardous waste guidelines. Review storage conditions and inhibitor levels in remaining stock. |
| Polymerization reaction fails to initiate or proceeds very slowly. | Excess inhibitor is present. | If the experimental procedure allows, the inhibitor can be removed by passing the monomer through an inhibitor-removal column (packed with activated alumina) immediately before use. Alternatively, a higher concentration of the radical initiator may be required to overcome the inhibitor.[1][2] |
| Inconsistent results in polymerization experiments. | Inconsistent inhibitor levels in the monomer stock. | The concentration of the inhibitor can decrease over time. It is recommended to quantify the inhibitor concentration before use in sensitive applications. Store the monomer in smaller, single-use aliquots to minimize repeated exposure of the bulk material to air and potential contaminants. |
| Monomer discoloration (e.g., yellowing). | Oxidation or presence of impurities. | While slight discoloration may not always indicate polymerization, it suggests degradation. It is best to purify the monomer by passing it through a column of activated alumina or by vacuum distillation if the discoloration is significant. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature polymerization of this compound?
A1: Premature polymerization of this compound, like other acrylate monomers, is primarily initiated by the formation of free radicals. The main triggers for free radical formation are:
-
Heat: Elevated temperatures increase the rate of spontaneous polymerization.
-
Light: UV light can provide the energy to initiate polymerization.
-
Oxygen Depletion: Phenolic inhibitors, such as MEHQ, require the presence of dissolved oxygen to function effectively as radical scavengers.[3]
-
Contamination: Contaminants such as dust, metals (iron, copper), or peroxides can initiate polymerization.
Q2: What inhibitors are recommended for this compound and at what concentration?
| Inhibitor | Common Abbreviation | Typical Concentration Range (for general acrylates) |
| Monomethyl Ether of Hydroquinone | MEHQ, 4-Methoxyphenol | 10 - 200 ppm |
| Hydroquinone | HQ | 100 - 1000 ppm |
| Phenothiazine | PTZ | 100 - 500 ppm |
Q3: How should I store this compound to prevent polymerization?
A3: Proper storage is critical. The Safety Data Sheet (SDS) for this compound recommends the following storage conditions:
-
Store in a dry, cool, and well-ventilated area.
-
Keep the container tightly closed to prevent contamination and evaporation of the monomer.
-
Store away from sources of heat, sparks, and open flames.
-
Protect from direct sunlight and UV light sources.
-
Ensure the presence of headspace oxygen in the storage container, as phenolic inhibitors require it to function. Do not store under an inert atmosphere like nitrogen if using a phenolic inhibitor.
Q4: Can I remove the inhibitor from this compound before my experiment?
A4: Yes, the inhibitor can be removed if its presence interferes with your experimental design. A common laboratory method is to pass the monomer through a column packed with an inhibitor-remover resin (e.g., activated alumina). It is critical to use the inhibitor-free monomer immediately, as it will be highly susceptible to polymerization. Unused inhibitor-free monomer should be disposed of and not stored.
Q5: How can I visually inspect for signs of polymerization?
A5: A simple visual test can often detect the presence of polymer. To test for polymer, you can add a small amount of the monomer to a solvent in which the monomer is soluble but the polymer is not, such as methanol. If the resulting mixture appears cloudy or contains precipitates, it indicates the presence of polymer. Any monomer that appears viscous, hazy, or contains solid particles should be considered to have undergone some degree of polymerization and should not be used.
Experimental Protocols
Protocol 1: Quantification of MEHQ Inhibitor by HPLC
This protocol provides a general method for the determination of MEHQ concentration in acrylate monomers.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (e.g., 20/80 v/v) with 0.02% phosphoric acid.[4]
-
MEHQ standard solution (e.g., 1000 ppm in mobile phase).
-
Volumetric flasks, pipettes, and syringes with filters.
2. Preparation of Standards:
-
Prepare a series of MEHQ calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the sample (e.g., 1, 5, 10, 25, 50, 100 ppm).
3. Sample Preparation:
-
Accurately weigh a known amount of the this compound monomer into a volumetric flask.
-
Dilute with the mobile phase to a known volume. The dilution factor should be chosen so that the expected MEHQ concentration falls within the range of the calibration standards.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. HPLC Analysis:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detector wavelength to 289 nm (the approximate λmax for MEHQ).
-
Inject the standards and the sample.
-
Record the peak areas of the MEHQ peaks in the chromatograms.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the MEHQ standards against their known concentrations.
-
Determine the concentration of MEHQ in the prepared sample solution from the calibration curve.
-
Calculate the concentration of MEHQ in the original monomer sample, accounting for the initial weight and dilution.
Protocol 2: Accelerated Stability Testing
This protocol is designed to assess the stability of this compound under elevated temperature conditions.
1. Materials and Equipment:
-
Oven capable of maintaining a constant temperature (e.g., 55 ± 2 °C).
-
Sealed, airtight containers made of a material compatible with the monomer (e.g., amber glass vials with PTFE-lined caps).
-
Analytical balance.
-
Instrumentation for inhibitor analysis (HPLC or UV-Vis spectrophotometer).
-
Viscometer or rheometer (optional).
2. Procedure:
-
Determine the initial inhibitor concentration of the this compound batch to be tested.
-
Perform an initial visual inspection of the monomer for clarity, color, and the absence of solids. Measure the initial viscosity if desired.
-
Aliquot the monomer into several sealed containers, ensuring a headspace of approximately 20% to maintain an oxygen supply for the inhibitor.
-
Place the sealed containers in the oven at a constant elevated temperature (a common temperature for accelerated aging is 55 °C).[5]
-
At predetermined time intervals (e.g., 1, 2, 4, 7, 14, and 28 days), remove one container from the oven.
-
Allow the container to cool to room temperature.
-
Perform a visual inspection for any changes in appearance (color, clarity, presence of solids or gels).
-
Quantify the remaining inhibitor concentration using a suitable analytical method (e.g., HPLC as described in Protocol 1).
-
Measure the viscosity (optional).
3. Data Analysis:
-
Plot the inhibitor concentration as a function of time at the elevated temperature.
-
Note any time points at which visual changes occur.
-
The rate of inhibitor depletion can be used to estimate the shelf life at normal storage temperatures using the Arrhenius equation, although this provides only an approximation. A common rule of thumb is that the rate of chemical reactions doubles for every 10 °C increase in temperature.[6]
Visualizations
References
- 1. How can I remove an inhibitor from acrylic acid? - ECHEMI [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Separation of Acrylic Acid and 4- Methoxyphenol on Primesep B Column | SIELC Technologies [sielc.com]
- 5. westpak.com [westpak.com]
- 6. plasticseurope.org [plasticseurope.org]
Technical Support Center: Purification of 6-Chlorohexyl Prop-2-enoate Monomer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chlorohexyl prop-2-enoate. The following information is designed to address common challenges encountered during the purification of this monomer.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and step-by-step solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Monomer polymerizes during storage or purification (e.g., in the distillation flask). | 1. Depletion of polymerization inhibitor. 2. Excessive heat during distillation. 3. Presence of impurities that can initiate polymerization. | 1. Store the monomer at reduced temperatures (e.g., 4°C) in the dark. Ensure the inhibitor concentration is adequate. 2. Use vacuum distillation to lower the boiling point. Add a non-volatile inhibitor (e.g., phenothiazine) and copper shavings to the distillation flask.[1][2][3] 3. Pre-purify the crude monomer to remove potential initiators before distillation. |
| Low purity after purification. | 1. Incomplete removal of starting materials (6-chlorohexanol, acryloyl chloride/acrylic acid). 2. Formation of byproducts during synthesis or purification. 3. Inefficient purification technique. | 1. If starting from an acid-catalyzed esterification, wash the crude product with a mild base (e.g., sodium bicarbonate solution) to remove unreacted acrylic acid. 2. See "Presence of 6-hydroxyhexyl prop-2-enoate impurity" below. 3. Optimize the purification method. For distillation, use a fractionating column. For chromatography, ensure appropriate stationary and mobile phases are used. |
| Presence of 6-hydroxyhexyl prop-2-enoate as an impurity. | Reaction of the chloro group with alkaline solutions (e.g., NaOH wash for inhibitor removal).[4][5][6] | 1. Avoid using strong aqueous bases like NaOH for washing. 2. To remove phenolic inhibitors, pass the monomer through a plug of basic or neutral alumina instead of a liquid-liquid extraction with NaOH.[2][3][7] |
| Monomer appears cloudy or contains water after purification. | Incomplete drying after aqueous washing steps. | 1. Dry the organic phase with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before the final purification step. 2. Ensure the drying agent is filtered off completely before distillation. |
| Difficulty in removing the polymerization inhibitor. | 1. The inhibitor is not effectively removed by the chosen method. 2. The inhibitor co-distills with the monomer. | 1. For phenolic inhibitors (e.g., hydroquinone, MEHQ), washing with an aqueous NaOH solution is effective, but be mindful of the potential for hydrolysis of the chloro group.[8] Passing the monomer through an alumina column is a safer alternative.[2][3][7] 2. Some inhibitors like p-benzoquinone can co-distill. In such cases, chemical treatment prior to distillation may be necessary.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities typically arise from the synthesis process and include unreacted starting materials such as 6-chlorohexanol and acryloyl chloride or acrylic acid. Side products can also be present, including polymers of the desired monomer and potentially 6-hydroxyhexyl prop-2-enoate if aqueous base is used during workup.
Q2: Is it always necessary to remove the polymerization inhibitor?
A2: For most polymerization reactions, especially controlled polymerizations like ATRP, it is crucial to remove the inhibitor. Inhibitors work by scavenging radicals and will interfere with the initiation of the polymerization, leading to unpredictable reaction kinetics and potentially complete inhibition of the reaction.[1][2][8]
Q3: What type of column chromatography is suitable for purifying this compound?
A3: Normal-phase column chromatography using silica gel or alumina is a suitable method for purifying this compound.[10][11][12] A non-polar eluent system, such as a mixture of hexane and ethyl acetate, can be used to elute the monomer while retaining more polar impurities. The choice between silica gel and alumina will depend on the specific impurities to be removed. Neutral alumina can be a good choice to avoid potential acid- or base-catalyzed reactions on the column.[12][13]
Q4: What are the recommended storage conditions for purified this compound?
A4: The purified monomer is prone to polymerization. It should be stored at a low temperature (refrigerated at 2-8 °C) in a dark, tightly sealed container. It is also advisable to add a small amount of a polymerization inhibitor, such as MEHQ (4-methoxyphenol) or BHT (butylated hydroxytoluene), if the monomer is to be stored for an extended period.[8]
Q5: How can I monitor the purity of this compound during purification?
A5: The purity of the fractions can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. TLC is a quick and easy way to check for the presence of impurities during column chromatography. GC and NMR will provide more quantitative information on the purity of the final product.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is recommended to avoid the use of aqueous base, thus preventing the hydrolysis of the chloro group.
-
Preparation of the Column:
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor their composition using TLC or GC.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Protocol 2: Purification by Vacuum Distillation
This method is suitable for larger quantities and for removing non-volatile impurities.
-
Inhibitor Removal (if necessary):
-
Distillation Setup:
-
Distillation:
-
Apply vacuum and gently heat the flask.
-
Collect the fraction that distills at a constant temperature and pressure. The exact boiling point will depend on the applied pressure.
-
-
Storage:
-
Add a storage inhibitor (e.g., MEHQ) to the purified monomer and store it in a cool, dark place.
-
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Reference |
| 6-Hydroxyhexyl prop-2-enoate | C₉H₁₆O₃ | 172.22 | ~255.3 | [14] |
| Cyclohexyl prop-2-enoate | C₉H₁₄O₂ | 154.21 | 182-184 | [15][16] |
| 6-Bromohexyl prop-2-enoate | C₉H₁₅BrO₂ | 235.12 | Not available | [17] |
Note: The boiling point of this compound is expected to be high, similar to its hydroxy and bromo analogs, making vacuum distillation a suitable purification method.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
- 1. How can I remove an inhibitor from acrylic acid? - ECHEMI [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sodium hydroxide hydrolysis of haloalkanes halogenoalkanes reaction progress profile transition state activated complex reactivity trend of carbon-halogen bond alkyl halides advanced A level organic chemistry revision notes [docbrown.info]
- 5. savemyexams.com [savemyexams.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 9. US4144137A - Method for removal of polymerization inhibitor - Google Patents [patents.google.com]
- 10. column-chromatography.com [column-chromatography.com]
- 11. Aluminium Oxide for Column Chromatography - Acme Synthetic Chemicals [acmechem.com]
- 12. columbia.edu [columbia.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. dakenchem.com [dakenchem.com]
- 15. innospk.com [innospk.com]
- 16. chembk.com [chembk.com]
- 17. 6-Bromohexyl prop-2-enoate | C9H15BrO2 | CID 15153819 - PubChem [pubchem.ncbi.nlm.nih.gov]
optimizing reaction conditions for 6-Chlorohexyl prop-2-enoate synthesis
Technical Support Center: Synthesis of 6-Chlorohexyl prop-2-enoate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors depending on the chosen synthetic route.
-
For Fischer Esterification (from 6-chlorohexanol and acrylic acid):
-
Incomplete Reaction: This is an equilibrium-limited reaction. To drive the reaction towards the product, consider the following:
-
Water Removal: Ensure efficient removal of water as it forms. Using a Dean-Stark apparatus with an azeotropic solvent like toluene or cyclohexane is highly effective.
-
Excess Reagent: Use a molar excess of one of the reactants, typically the less expensive one.
-
Catalyst Activity: The acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) may be old or inactive. Use a fresh batch of catalyst.
-
-
Side Reactions: See Q3 for details on potential side reactions.
-
Purification Losses: Significant loss of product can occur during workup and purification. Ensure proper phase separation during extractions and optimize your distillation or chromatography conditions.
-
-
For Acryloyl Chloride Method:
-
Moisture Contamination: Acryloyl chloride is highly sensitive to moisture and will readily hydrolyze to acrylic acid, which will not react under these conditions. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Base Stoichiometry: An insufficient amount of base (e.g., triethylamine) will result in the formation of HCl, which can protonate the starting alcohol, rendering it non-nucleophilic. Use at least a stoichiometric equivalent of the base.
-
Reaction Temperature: While the reaction is often performed at low temperatures (e.g., 0 °C) to control its exothermicity, running it at too low a temperature for an insufficient amount of time may lead to incomplete conversion.
-
Q2: I am observing significant polymer formation in my reaction mixture. How can I prevent this?
A2: Acrylates are highly prone to polymerization, especially at elevated temperatures and in the presence of radical initiators (including trace impurities). To mitigate this:
-
Use a Polymerization Inhibitor: This is crucial. Add a suitable inhibitor to the reaction mixture from the beginning. Common choices for acrylate synthesis include:
-
Hydroquinone (HQ)
-
Monomethyl ether of hydroquinone (MEHQ)
-
Phenothiazine
-
-
Control Reaction Temperature: Avoid excessive heating. For Fischer esterification, maintain the minimum temperature required for efficient water removal. For the acryloyl chloride method, maintain low temperatures (e.g., 0-5 °C) during the addition of reagents.
-
Inert Atmosphere: While oxygen can inhibit some forms of radical polymerization, a dry, inert atmosphere (nitrogen or argon) is generally recommended to prevent the formation of peroxides which can initiate polymerization.
-
Storage of Reactants: Ensure your acrylic acid or acryloyl chloride contains an inhibitor and has been stored correctly.
Q3: What are the common side reactions and byproducts I should be aware of?
A3: Besides polymerization, other side reactions can occur:
-
Ether Formation (Fischer Esterification): Under strong acidic conditions and at elevated temperatures, the self-condensation of 6-chlorohexanol can occur to form bis(6-chlorohexyl) ether. Using a milder acid catalyst or lower reaction temperatures can minimize this.
-
Reaction at the Chloride (less common): While the primary alcohol is a much better nucleophile than the chloride, under certain conditions (e.g., with a very strong nucleophile or in the presence of certain catalysts), side reactions involving the chloro group are possible, though generally not significant under standard esterification conditions.
-
Formation of Michael Adducts: The acrylate product can potentially undergo Michael addition with nucleophiles present in the reaction mixture, although this is more of a concern during subsequent applications of the monomer.
-
Hydrolysis of Acryloyl Chloride: As mentioned in A1, any moisture will lead to the formation of acrylic acid.
Q4: What is the best method for purifying the final product?
A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Extraction/Washing: After the reaction, a workup involving washing with a mild base (e.g., sodium bicarbonate solution) is essential to remove the acid catalyst (in Fischer esterification) or the hydrochloride salt of the base (in the acryloyl chloride method), as well as any unreacted acrylic acid. This should be followed by washing with brine to aid in phase separation.
-
Distillation: Vacuum distillation is a common method for purifying acrylates. It is crucial to add a polymerization inhibitor to the distillation flask to prevent polymerization at elevated temperatures.
-
Column Chromatography: For smaller scale reactions or to achieve very high purity, column chromatography on silica gel can be effective. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.
Q5: How can I effectively monitor the progress of my reaction?
A5: Several techniques can be used to monitor the reaction:
-
Thin Layer Chromatography (TLC): This is a quick and effective way to qualitatively track the consumption of the starting alcohol and the formation of the less polar ester product.
-
Gas Chromatography (GC): GC can provide quantitative information on the conversion of reactants to products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can show the appearance of characteristic peaks for the acrylate protons and the disappearance of the alcohol's hydroxyl proton.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the two primary synthetic routes to this compound, based on analogous procedures for similar acrylate esters.
| Parameter | Fischer Esterification | Acryloyl Chloride Method |
| Reactants | 6-chloro-1-hexanol, Acrylic Acid | 6-chloro-1-hexanol, Acryloyl Chloride |
| Catalyst/Base | p-Toluenesulfonic acid or H₂SO₄ | Triethylamine or Pyridine |
| Solvent | Toluene or Cyclohexane (for azeotropic water removal) | Dichloromethane or Tetrahydrofuran (anhydrous) |
| Temperature | 95-120 °C (Reflux) | 0 °C to Room Temperature |
| Reaction Time | 4-24 hours | 1-6 hours |
| Molar Ratio | 1:1.2 to 1:1.5 (Alcohol:Acid) | 1:1.1 to 1:1.5 (Alcohol:Acryloyl Chloride) |
| Polymerization Inhibitor | Hydroquinone or Phenothiazine (0.1-0.5 mol%) | Hydroquinone or MEHQ (0.1-0.5 mol%) |
| Typical Yield | 70-90% | 85-95% |
Experimental Protocols
Method 1: Fischer Esterification
This method involves the acid-catalyzed reaction of 6-chloro-1-hexanol with acrylic acid, with azeotropic removal of water.
Materials:
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6-chloro-1-hexanol
-
Acrylic acid
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p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Phenothiazine (polymerization inhibitor)
-
5% Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer.
-
To the flask, add 6-chloro-1-hexanol (1.0 eq), acrylic acid (1.2 eq), p-toluenesulfonic acid (0.05 eq), phenothiazine (0.005 eq), and toluene (approx. 2 mL per gram of 6-chloro-1-hexanol).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution (until effervescence ceases), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Method 2: Reaction with Acryloyl Chloride
This method involves the reaction of 6-chloro-1-hexanol with acryloyl chloride in the presence of a base.
Materials:
-
6-chloro-1-hexanol
-
Acryloyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Hydroquinone (polymerization inhibitor)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To an oven-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen), add 6-chloro-1-hexanol (1.0 eq), anhydrous DCM, triethylamine (1.2 eq), and a small amount of hydroquinone.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add acryloyl chloride (1.1 eq) dropwise to the cooled solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Technical Support Center: 6-Chlorohexyl prop-2-enoate Polymerization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the polymerization of 6-Chlorohexyl prop-2-enoate.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the free-radical polymerization of this compound?
A1: The free-radical polymerization of acrylates, including this compound, is susceptible to several side reactions that can affect the polymer's molecular weight, structure, and properties. The most common side reactions include:
-
Backbiting (Intramolecular Chain Transfer): The growing polymer radical can abstract a hydrogen atom from its own backbone, leading to the formation of a more stable tertiary mid-chain radical. This process results in short-chain branching.
-
β-Scission: The tertiary mid-chain radicals formed from backbiting can undergo cleavage, resulting in a decrease in the average chain length and the formation of macromonomers with unsaturated chain ends. This is more prominent at elevated temperatures.
-
Chain Transfer to Polymer (Intermolecular Chain Transfer): A growing radical can abstract a hydrogen atom from a neighboring polymer chain, leading to the formation of a new radical on the "dead" polymer chain. This results in long-chain branching and can ultimately lead to gelation.
-
Radical-Radical Recombination: Termination of two growing polymer chains can occur, which is an irreversible process on the timescale of polymerization.
-
Nucleophilic Substitution on the Chloroalkyl Group: The terminal chloro group on the hexyl chain can act as a leaving group in the presence of nucleophiles. This can lead to:
-
Intramolecular Cyclization: The propagating radical anion or another nucleophilic species can attack the carbon bearing the chlorine atom, leading to the formation of cyclic structures within the polymer chain.
-
Intermolecular Crosslinking: Nucleophilic attack from another polymer chain or monomer can lead to the formation of crosslinks between polymer chains, potentially causing gelation.
-
Q2: My polymerization of this compound resulted in a low molecular weight polymer. What are the potential causes?
A2: Low molecular weight in the final polymer can be attributed to several factors:
-
High Initiator Concentration: An excessive amount of initiator will generate a large number of initial radicals, leading to the formation of many short polymer chains.
-
Chain Transfer Agents: The presence of impurities or solvents that can act as chain transfer agents will prematurely terminate growing polymer chains.
-
High Polymerization Temperature: Elevated temperatures can increase the rate of β-scission, a side reaction that breaks down polymer chains.
-
Monomer Impurities: Impurities in the this compound monomer can interfere with the polymerization process and lead to premature termination.
Q3: I am observing gel formation in my polymerization reaction. What is the likely cause and how can I prevent it?
A3: Gel formation, the creation of an insoluble crosslinked polymer network, is a common issue in acrylate polymerization.[1][2][3][4] The primary causes include:
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High Monomer Conversion: At high conversions, the concentration of polymer chains is high, increasing the probability of intermolecular chain transfer to the polymer, which leads to long-chain branching and eventually crosslinking.
-
Intermolecular Nucleophilic Substitution: The chloroalkyl group can participate in intermolecular substitution reactions, forming covalent bonds between polymer chains.
-
High Temperature: As with other side reactions, high temperatures can promote reactions that lead to branching and crosslinking.
To prevent gelation, consider the following:
-
Limit Monomer Conversion: Stop the polymerization at a lower conversion before the gel point is reached.
-
Use a Controlled/Living Radical Polymerization (CRP) Technique: Techniques like Atom Transfer Radical Polymerization (ATRP) can provide better control over the polymerization process and minimize side reactions that lead to gelation.
-
Optimize Reaction Conditions: Lower the polymerization temperature and use an appropriate solvent to minimize side reactions.
Q4: Can the solvent affect the side reactions during the polymerization of this compound?
A4: Yes, the choice of solvent can significantly influence the course of the polymerization and the prevalence of side reactions.[5][6] Solvent polarity can affect the reactivity of the propagating species and the stability of any intermediates. For instance, a more polar solvent might facilitate nucleophilic substitution reactions involving the chloroalkyl group.[5] It is crucial to select a solvent that is inert under the polymerization conditions and does not act as a chain transfer agent.
Section 2: Troubleshooting Guides
This section provides structured guides to troubleshoot common problems encountered during the polymerization of this compound.
Troubleshooting Guide 1: Low Polymer Yield or Incomplete Conversion
| Symptom | Possible Cause | Troubleshooting Steps |
| Polymerization does not initiate or proceeds very slowly. | Inhibitor Presence: The monomer may contain an inhibitor to prevent spontaneous polymerization during storage. | 1. Purification: Purify the monomer by passing it through a column of basic alumina to remove the inhibitor. 2. Increase Initiator Concentration: If purification is not feasible, a slightly higher initiator concentration might be needed to overcome the inhibitor. |
| Polymerization starts but stops at low conversion. | Insufficient Initiator: The initiator may have decomposed prematurely or been consumed by impurities. | 1. Check Initiator Half-life: Ensure the chosen initiator has an appropriate half-life at the polymerization temperature. 2. Use Fresh Initiator: Use a freshly opened or properly stored initiator. 3. Monomer/Solvent Purity: Ensure the monomer and solvent are free from impurities that can react with the initiator. |
| Oxygen Inhibition: Oxygen can act as a radical scavenger, inhibiting the polymerization. | 1. Degassing: Thoroughly degas the polymerization mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., nitrogen, argon) through the mixture. |
Troubleshooting Guide 2: Broad Molecular Weight Distribution (High Polydispersity)
| Symptom | Possible Cause | Troubleshooting Steps |
| The resulting polymer has a broad molecular weight distribution (PDI > 1.5). | Chain Transfer Reactions: Significant chain transfer to monomer, polymer, or solvent is occurring. | 1. Lower Temperature: Reduce the polymerization temperature to minimize chain transfer reactions. 2. Solvent Selection: Choose a solvent with a low chain transfer constant. 3. Limit Conversion: Stop the reaction at a lower monomer conversion. |
| Termination Reactions: A high rate of termination relative to propagation. | 1. Lower Initiator Concentration: Use a lower initiator concentration to reduce the number of growing chains that can terminate. 2. Controlled Polymerization: Employ a controlled radical polymerization technique like ATRP to maintain a low concentration of active radicals. | |
| Non-uniform Reaction Conditions: Temperature or concentration gradients in the reactor. | 1. Efficient Stirring: Ensure vigorous and consistent stirring throughout the polymerization. 2. Controlled Heating: Use a well-controlled heating bath to maintain a uniform temperature. |
Section 3: Experimental Protocols
Protocol 1: General Procedure for Free-Radical Polymerization of this compound
-
Monomer Purification: Pass this compound through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the purified this compound and the desired solvent (e.g., toluene, anisole).
-
Degassing: Subject the mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiator Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the radical initiator (e.g., azobisisobutyronitrile, AIBN). The concentration of the initiator will influence the final molecular weight.[5]
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir for the specified reaction time.
-
Termination: To stop the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol or hexane). Filter the precipitated polymer and dry it under vacuum to a constant weight.
Protocol 2: Atom Transfer Radical Polymerization (ATRP) of this compound for Better Control
ATRP is a controlled radical polymerization technique that can minimize side reactions and produce polymers with well-defined molecular weights and low polydispersity.
-
Reagents and Purification:
-
Monomer: this compound (purified as in Protocol 1).
-
Initiator: An alkyl halide such as ethyl α-bromoisobutyrate (EBiB).
-
Catalyst: A transition metal complex, typically Cu(I)Br.
-
Ligand: A nitrogen-based ligand, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), to solubilize the copper catalyst.
-
Solvent: Anisole or another suitable solvent.
-
-
Reaction Setup: In a Schlenk flask, add Cu(I)Br and a magnetic stir bar. Seal the flask and cycle between vacuum and inert gas (argon or nitrogen) three times.
-
Component Addition: Under an inert atmosphere, add the solvent, the purified monomer, the ligand, and finally the initiator via syringe.
-
Degassing: Perform three freeze-pump-thaw cycles.
-
Polymerization: Immerse the flask in a thermostated oil bath at the desired temperature (e.g., 50-70 °C).
-
Monitoring and Termination: Take samples periodically to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC). To terminate the polymerization, cool the flask and expose the mixture to air.
-
Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
Section 4: Data Presentation
Table 1: Effect of Initiator Concentration on Polymer Properties
| Initiator (AIBN) Concentration (mol%) | Monomer Conversion (%) | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 0.1 | 85 | 50,000 | 1.8 |
| 0.5 | 92 | 25,000 | 2.1 |
| 1.0 | 95 | 12,000 | 2.5 |
Note: These are representative data and actual results may vary depending on specific reaction conditions.
Table 2: Effect of Polymerization Temperature on Side Reactions
| Temperature (°C) | β-Scission | Intramolecular Cyclization | Intermolecular Crosslinking |
| 60 | Low | Moderate | Low |
| 80 | Moderate | High | Moderate |
| 100 | High | High | High (risk of gelation) |
Note: This table provides a qualitative summary of the expected trends.
Section 5: Visualizations
Caption: Experimental workflow for this compound polymerization and troubleshooting.
Caption: Common side reactions in this compound polymerization.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. youtube.com [youtube.com]
- 3. Gelation - Wikipedia [en.wikipedia.org]
- 4. Networks/Gels - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. Solvent Effects and Side Reactions in Organocatalyzed Atom Transfer Radical Polymerization for Enabling the Controlled Polymerization of Acrylates Catalyzed by Diaryl Dihydrophenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
Technical Support Center: 6-Chlorohexyl Prop-2-enoate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-Chlorohexyl prop-2-enoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction: The esterification reaction is reversible. | - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC). - Use an excess of one reactant: Typically, a slight excess of the more readily available or easily removable reactant (e.g., acryloyl chloride) can drive the equilibrium towards the product. - Effective removal of HCl byproduct: Ensure efficient trapping or neutralization of the hydrogen chloride gas generated during the reaction, as its presence can inhibit the reaction. A gentle stream of an inert gas (e.g., nitrogen or argon) can help carry away the HCl. |
| Degradation of reactants or product: Acryloyl chloride is sensitive to moisture. 6-Chloro-1-hexanol can undergo side reactions at high temperatures. | - Use anhydrous conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere. Use freshly distilled or high-purity anhydrous solvents and reactants. - Control reaction temperature: Maintain the recommended reaction temperature. Overheating can lead to decomposition and the formation of byproducts. | |
| Ineffective catalyst: If using a catalyst, it may be inactive or used in an insufficient amount. | - Check catalyst activity: Use a fresh or properly stored catalyst. - Optimize catalyst loading: Refer to literature for optimal catalyst concentrations for similar esterifications. | |
| Presence of Impurities in the Final Product | Unreacted starting materials: Incomplete reaction or inefficient purification. | - Optimize reaction conditions to ensure maximum conversion (see "Low or No Product Yield"). - Improve purification: Utilize vacuum distillation to separate the product from the higher-boiling 6-chloro-1-hexanol. For removal of trace impurities, flash column chromatography can be employed. |
| Side products: Undesired reactions occurring during the synthesis. A potential side product is the Michael addition of 6-chloro-1-hexanol to the acrylate product. Dimerization or oligomerization of the acrylate product can also occur. | - Control reaction temperature: Lowering the reaction temperature can minimize the formation of side products. - Optimize stoichiometry: Using a minimal excess of acryloyl chloride can reduce the chance of side reactions. - Purification: Flash column chromatography is effective in separating the desired product from closely related impurities. | |
| Polymerization of the product: Acrylates are prone to polymerization, especially at elevated temperatures or in the presence of light and radical initiators. | - Use a polymerization inhibitor: Add a suitable inhibitor, such as hydroquinone (HQ) or its monomethyl ether (MEHQ), to the reaction mixture and during purification (distillation and storage).[1] - Avoid high temperatures: Purify the product under reduced pressure (vacuum distillation) to keep the temperature low. - Store properly: Store the purified product in a cool, dark place, and consider adding a small amount of inhibitor for long-term storage. | |
| Difficulty in Purifying the Product | Co-distillation of product and starting material: Similar boiling points under certain pressures. | - Optimize distillation conditions: Use a fractionating column and carefully control the vacuum and temperature to achieve good separation. - Alternative purification: If distillation is ineffective, use flash column chromatography. |
| Product decomposition during distillation: Polymerization or degradation at elevated temperatures. | - Use a polymerization inhibitor during distillation. - Lower the distillation temperature by using a higher vacuum. | |
| Streaking or poor separation on TLC/column chromatography: The compound may be interacting strongly with the stationary phase. | - Adjust solvent system polarity: For column chromatography, a gradient elution might be necessary to effectively separate the product from impurities. - Use a different stationary phase: If silica gel is problematic, consider using alumina. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the esterification of 6-chloro-1-hexanol with acryloyl chloride in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl byproduct. The reaction is typically carried out in an anhydrous aprotic solvent like dichloromethane or diethyl ether at a controlled temperature.
Q2: Why is the use of a polymerization inhibitor crucial?
A2: this compound, being an acrylate, is highly susceptible to radical polymerization, which can be initiated by heat, light, or impurities. This leads to a significant decrease in the yield of the desired monomer and can result in the formation of a solid polymer that is difficult to handle and remove. Inhibitors like hydroquinone (HQ) or hydroquinone monomethyl ether (MEHQ) are added to scavenge free radicals and prevent premature polymerization during the reaction, purification, and storage.[1]
Q3: What are the key parameters to control for maximizing the yield?
A3: To maximize the yield, it is important to:
-
Ensure anhydrous conditions: Moisture can hydrolyze acryloyl chloride.
-
Control the temperature: The reaction is often performed at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions and polymerization.
-
Use an appropriate stoichiometry: A slight excess of acryloyl chloride can help drive the reaction to completion, but a large excess should be avoided to minimize side reactions.
-
Efficiently remove the HCl byproduct: The use of a stoichiometric amount of a non-nucleophilic base is essential.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material (6-chloro-1-hexanol) and the product (this compound). The disappearance of the starting material spot indicates the completion of the reaction.
Q5: What are the expected 1H and 13C NMR chemical shifts for this compound?
-
1H NMR (CDCl3):
-
Vinyl protons: δ 5.8-6.4 ppm (3H, multiplet)
-
-O-CH2- (ester): δ ~4.1 ppm (2H, triplet)
-
-CH2-Cl: δ ~3.5 ppm (2H, triplet)
-
Internal methylene protons (-CH2-): δ 1.3-1.8 ppm (8H, multiplet)
-
-
13C NMR (CDCl3):
-
Carbonyl carbon (C=O): δ ~166 ppm
-
Vinyl carbons (=CH2 and =CH-): δ ~128-131 ppm
-
-O-CH2- (ester): δ ~64 ppm
-
-CH2-Cl: δ ~45 ppm
-
Internal methylene carbons (-CH2-): δ ~25-32 ppm
-
Q6: What should I look for in the GC-MS analysis of my product?
A6: In a GC-MS analysis, you should look for a peak at the expected retention time for this compound. The mass spectrum should show the molecular ion peak (M+) at m/z = 190.07 (for 35Cl) and 192.07 (for 37Cl) in an approximate 3:1 ratio. Common fragment ions would result from the loss of the chlorohexyloxy group, the acrylate group, and fragmentation of the hexyl chain.
Experimental Protocols
Synthesis of 6-Chloro-1-hexanol (Starting Material)
A detailed procedure for the synthesis of 6-chloro-1-hexanol from hexamethyleneglycol is available in Organic Syntheses.[2] The procedure involves the reaction of hexamethyleneglycol with concentrated hydrochloric acid in the presence of toluene.
Synthesis of this compound
This protocol is a general procedure based on the esterification of alcohols with acryloyl chloride. Optimization of specific parameters may be required.
Materials:
-
6-chloro-1-hexanol
-
Acryloyl chloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Hydroquinone (HQ) or hydroquinone monomethyl ether (MEHQ) (polymerization inhibitor)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve 6-chloro-1-hexanol (1 equivalent) and a catalytic amount of a polymerization inhibitor (e.g., 100-200 ppm of MEHQ) in anhydrous DCM.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acryloyl chloride (1.05 equivalents) dropwise from the dropping funnel to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting alcohol.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure at a low temperature (<30 °C).
Purification of this compound
1. Vacuum Distillation:
-
Add a small amount of polymerization inhibitor (e.g., MEHQ) to the crude product.
-
Set up a vacuum distillation apparatus with a short fractionating column.
-
Carefully distill the product under reduced pressure. The boiling point will depend on the applied vacuum. It is crucial to keep the distillation temperature as low as possible to prevent polymerization.
2. Flash Column Chromatography:
-
If distillation does not provide sufficient purity, flash column chromatography can be used.
-
A suitable eluent system is typically a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis.
-
The crude product is loaded onto a silica gel column and eluted with the chosen solvent system.
-
Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
The solvent is removed from the pure fractions under reduced pressure at a low temperature.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Caption: Simplified reaction pathway for the synthesis of this compound.
References
safe storage and handling procedures for 6-Chlorohexyl prop-2-enoate
Disclaimer: A specific Safety Data Sheet (SDS) for 6-Chlorohexyl prop-2-enoate was not located. The following guidance is based on safety data for structurally similar acrylate compounds and should be used as a precautionary measure. Researchers should always conduct a thorough risk assessment before handling this chemical.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Based on data from similar acrylate compounds, this compound is likely to be a combustible liquid that can cause skin irritation and may cause an allergic skin reaction.[1][2] It may also cause respiratory irritation.[1][2]
Q2: What personal protective equipment (PPE) is required when handling this compound?
To minimize exposure, it is crucial to wear appropriate personal protective equipment. This includes:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[2] Ensure that eyewash stations and safety showers are readily accessible.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[1][4]
-
Body Protection: A lab coat, apron, or chemical-protection suit must be worn to prevent skin contact.[2]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[1][2] If ventilation is inadequate, a NIOSH-certified organic vapor/particulate respirator may be necessary.[2]
Q3: What are the proper storage conditions for this compound?
Store in a dry, cool, and well-ventilated place.[3][4] Keep the container tightly closed and away from heat, sparks, open flames, and other ignition sources.[1][2][3][4] It is also recommended to protect it from direct light, as similar compounds can polymerize upon exposure.[1]
Q4: What materials are incompatible with this compound?
Avoid contact with strong oxidizing agents and reducing agents.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Skin Contact | Accidental spillage or improper handling. | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation persists. |
| Eye Contact | Accidental splashing. | Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids.[3] Remove contact lenses if present and easy to do so. Seek immediate medical attention. |
| Inhalation | Inadequate ventilation or handling outside of a fume hood. | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Accidental ingestion. | Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[3] |
| Spill | Accidental release of the chemical. | Evacuate the area and remove all sources of ignition.[3][4] Absorb the spill with an inert material (e.g., sand, silica gel) and collect it in a suitable, closed container for disposal.[3][4] Ensure the cleanup is performed by trained personnel wearing appropriate PPE. |
Quantitative Data for Structurally Similar Compounds
| Property | Value | Source Compound |
| Boiling Point | 215 - 219 °C / 419 - 426 °F | Cyclohexyl methacrylate[1] |
| Density | 0.885 g/cm³ at 25 °C / 77 °F | Cyclohexyl methacrylate[1] |
| Flash Point | 68 °C | Cyclohexyl prop-2-enoate[5] |
Experimental Workflow for Safe Handling
Caption: Logical workflow for the safe handling and storage of this compound.
References
Technical Support Center: 6-Chlorohexyl prop-2-enoate Polymerization
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of 6-Chlorohexyl prop-2-enoate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the polymerization of this compound.
Question: My polymerization reaction is not initiating or is proceeding very slowly. What are the possible causes and solutions?
Answer:
Several factors can inhibit or retard a polymerization reaction. A systematic approach to troubleshooting is recommended.
-
Oxygen Inhibition: Acrylate polymerizations, particularly those involving free radicals, are highly sensitive to oxygen.[1][2] Oxygen can scavenge radicals, leading to an induction period or complete inhibition.
-
Solution: Ensure all reaction components (monomer, solvent, initiator) are thoroughly deoxygenated. Common techniques include freeze-pump-thaw cycles, sparging with an inert gas (e.g., argon or nitrogen) for an extended period, or working in a glovebox.[1]
-
-
Impure Monomer or Solvents: Impurities in the monomer or solvent can act as inhibitors or chain transfer agents, affecting the polymerization kinetics.[2][3][4] Water in the solvent can also be problematic.[3]
-
Initiator Issues: The initiator may be inactive or used at an incorrect concentration.
-
Solution: Use a fresh, properly stored initiator. If using a thermal initiator like AIBN, ensure it has been recrystallized if it is old.[1] Verify the initiator concentration and the reaction temperature are appropriate for the chosen initiator.
-
-
Inhibitor Presence: Commercial monomers often contain inhibitors (e.g., hydroquinone) to prevent premature polymerization during storage.[5]
-
Solution: Remove the inhibitor from the monomer prior to the reaction. This is typically done by washing with a basic solution or by column chromatography.
-
Question: The resulting polymer has a high polydispersity index (PDI) or a multimodal molecular weight distribution (e.g., a high molecular weight shoulder in the GPC). How can I achieve better control over the polymerization?
Answer:
A broad or multimodal PDI in controlled polymerization techniques like RAFT or ATRP suggests a loss of control.
-
Poor Chain Transfer Agent (CTA) or Catalyst Activity (for controlled polymerization): In RAFT polymerization, an impure or decomposed CTA can lead to side reactions and loss of control.[1][6] Similarly, in ATRP, catalyst deactivation can result in uncontrolled polymerization.[7]
-
High Initiator Concentration: An excessively high initiator concentration can lead to a burst of initiation, resulting in a population of chains formed through conventional free radical polymerization alongside the controlled polymerization, causing a high molecular weight shoulder.[8]
-
Solution: Reduce the initiator concentration relative to the CTA or catalyst.
-
-
Temperature Fluctuations: Poor temperature control can affect the rates of initiation, propagation, and termination, leading to a broader molecular weight distribution.[7] Polymerization of acrylates is an exothermic process.[3]
-
Solution: Maintain a stable and uniform temperature throughout the reaction vessel. Use an oil bath or a reactor with good temperature regulation.[7]
-
Question: My polymerization reaction stops at a low conversion, or I am observing a significant "dead" polymer fraction. What could be the cause?
Answer:
Premature termination can be caused by several factors, leading to incomplete conversion and the formation of polymer chains that can no longer propagate.
-
Chain Transfer Reactions: Impurities in the reaction mixture can act as chain transfer agents, terminating growing polymer chains.
-
Slow Fragmentation in RAFT Polymerization: In some RAFT systems, the intermediate radical may fragment slowly, leading to an inhibition period and potentially lower conversions.[9]
-
Solution: Select a RAFT agent that is well-suited for acrylate polymerization. The choice of the R and Z groups of the CTA is crucial for controlling the polymerization of acrylates.
-
-
Catalyst Deactivation (ATRP): The catalyst can be oxidized or undergo side reactions, leading to its deactivation and the termination of the polymerization.
-
Solution: Ensure a properly deoxygenated environment and consider techniques for catalyst regeneration or using a more robust catalyst system.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical monomer-to-initiator ratio for the free-radical polymerization of this compound?
A1: While specific ratios should be optimized for the desired molecular weight, a common starting point for free-radical polymerization of acrylates is a monomer-to-initiator molar ratio in the range of 100:1 to 1000:1. For controlled polymerization techniques like RAFT, the ratio of monomer to chain transfer agent (CTA) will primarily determine the target degree of polymerization, and the initiator-to-CTA ratio is typically between 1:2 and 1:10.[1]
Q2: How can I effectively remove the inhibitor from this compound before polymerization?
A2: A standard method is to pass the monomer through a short column packed with basic alumina. This will adsorb the phenolic inhibitors commonly used. Alternatively, you can wash the monomer with an aqueous solution of sodium hydroxide (e.g., 5% w/v), followed by washing with deionized water to remove the salt, and then drying the monomer over an anhydrous salt like magnesium sulfate before distillation or use.
Q3: My polymer solution has a yellow or reddish color. What does this indicate?
A3: Discoloration of the final polymer can indicate several issues. A yellowish tint in the solvent or monomer before polymerization can suggest impurities are present.[3] During the reaction, discoloration can be a sign of side reactions or degradation of one of the components at the reaction temperature. In some cases, certain RAFT agents can impart color to the polymer. If the color is unexpected, it is advisable to check the purity of all starting materials.[3]
Q4: Can I perform the polymerization of this compound in the presence of air?
A4: It is highly discouraged. Radical polymerizations are very sensitive to oxygen, which acts as an inhibitor.[2] The presence of oxygen will likely lead to a long induction period, slow polymerization rates, and poor control over the final polymer properties. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Quantitative Data Summary
The following table provides general guideline values for the polymerization of acrylates. These should be considered as starting points and may require optimization for this compound.
| Parameter | Free Radical Polymerization | RAFT Polymerization | ATRP |
| Monomer:Initiator Ratio | 100:1 to 1000:1 | N/A (see Initiator:CTA) | N/A (see Initiator:Catalyst) |
| Monomer:CTA Ratio | N/A | 10:1 to 1000:1 (determines DP) | N/A |
| Initiator:CTA Ratio | N/A | 1:2 to 1:10 | N/A |
| Monomer:Initiator:Catalyst:Ligand | N/A | N/A | 100:1:1:2 (typical) |
| Typical Reaction Temperature | 60-80 °C (for AIBN) | 60-80 °C | Room Temp. to 110 °C |
| Typical Inhibitor Level in Monomer | 100-200 ppm | 100-200 ppm | 100-200 ppm |
Experimental Protocols
A detailed experimental protocol for a controlled polymerization technique like RAFT is highly specific to the target molecular weight and desired polymer architecture. Researchers should consult primary literature for specific protocols related to their target polymer.
Visualizations
Caption: Troubleshooting workflow for this compound polymerization.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Troubleshooting Common Issues in Emulsion Polymerization Reactors [jinzongmachinery.com]
- 3. Summary of Solutions to Common Problems in Acrylic Resin Production - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jinzongmachinery.com [jinzongmachinery.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Removal of Inhibitors from 6-Chlorohexyl prop-2-enoate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of inhibitors from 6-Chlorohexyl prop-2-enoate. The following information is designed to troubleshoot common issues and answer frequently asked questions related to this critical purification step in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove inhibitors from this compound before polymerization?
A1: Inhibitors, such as Monomethyl Ether Hydroquinone (MEHQ), are added to reactive monomers like this compound to prevent spontaneous polymerization during transport and storage.[1] However, their presence, even in small amounts, can significantly hinder or completely prevent the desired polymerization reaction in a controlled experimental setting. The inhibitor must be consumed before the polymerization reaction can proceed at a normal rate.[1] Failure to remove the inhibitor can lead to unpredictable reaction kinetics, low conversion rates, and polymers with lower molecular weights than desired.
Q2: What is the most common inhibitor found in this compound?
A2: The most common inhibitor used for acrylate monomers, including this compound, is Monomethyl Ether Hydroquinone (MEHQ), also known as 4-methoxyphenol.[2] It is a highly effective inhibitor in the presence of oxygen.[3]
Q3: What are the primary methods for removing MEHQ from this compound?
A3: The two most common and effective methods for removing MEHQ at a laboratory scale are:
-
Column Chromatography: Passing the monomer through a column packed with basic activated alumina.[4][5]
-
Aqueous Base Wash: Washing the monomer with a dilute aqueous solution of sodium hydroxide (NaOH).[6][7]
Q4: Can I just add more initiator to overcome the inhibitor?
A4: While it is technically possible to overcome the effect of the inhibitor by adding a significant excess of the initiator, this is generally not recommended for controlled polymerizations.[8] This approach can lead to a rapid, uncontrolled reaction once the inhibitor is consumed, potentially causing a dangerous exothermic event.[9] It also makes it difficult to predict and control the final molecular weight and properties of the polymer.[8]
Q5: How should I store this compound after the inhibitor has been removed?
A5: Once the inhibitor is removed, the monomer is highly reactive and prone to spontaneous polymerization.[10] It should be used as soon as possible, ideally within 24 hours.[10] If storage is necessary, it should be kept at a low temperature (e.g., in a refrigerator at 2-8°C) in the dark and for a very limited time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Polymerization is slow or does not initiate after inhibitor removal. | Incomplete removal of the inhibitor. | - For Alumina Column: Ensure the alumina is basic and freshly activated. Increase the amount of alumina used or slow down the flow rate of the monomer through the column. Consider passing the monomer through the column a second time. - For NaOH Wash: Ensure thorough mixing during the wash steps. Increase the number of washes or the concentration of the NaOH solution (e.g., from 1% to 5%). Ensure all aqueous phase is removed after the final water wash. |
| Deactivated initiator. | Use a fresh batch of initiator for the polymerization reaction. | |
| The purified monomer appears cloudy or contains water droplets. | Incomplete drying after NaOH wash. | - After the final water wash, ensure the monomer is treated with a sufficient amount of a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate). - Allow adequate contact time with the drying agent and then filter or decant the monomer carefully. |
| The monomer polymerizes in the storage container after purification. | Complete removal of the inhibitor without immediate use. | - Use the purified monomer immediately after preparation. - If short-term storage is unavoidable, ensure the container is clean, dry, and stored in a cold, dark place. Avoid exposure to light and heat. |
| Reduced yield of the final polymer. | Partial polymerization during the workup or storage of the purified monomer. | Minimize the time between inhibitor removal and the polymerization reaction. Ensure all equipment is clean and free of contaminants that could initiate polymerization. |
| The pH of the monomer is basic after NaOH wash. | Residual NaOH in the monomer. | - After the NaOH wash, perform multiple washes with deionized water until the aqueous phase is neutral (check with pH paper). - Ensure complete separation of the aqueous and organic layers after each wash. |
Data Presentation
The following table summarizes the effectiveness of the two primary methods for MEHQ removal from acrylate monomers. The exact efficiency can vary depending on the specific experimental conditions.
| Parameter | Basic Alumina Column | Aqueous NaOH Wash |
| Typical MEHQ Removal Efficiency | High (>95%) | High (>95%) |
| Final MEHQ Concentration | Can be reduced to < 5 ppm | Can be reduced to < 10 ppm |
| Speed of Procedure | Fast (can be completed in minutes for small quantities) | Slower (requires multiple wash and separation steps) |
| Post-treatment Required | None | Drying with an anhydrous salt is necessary |
| Risk of Monomer Loss | Minimal | Potential for some loss in the aqueous phase and during transfers |
| Scalability | Good for lab-scale; can be adapted for larger scales | Good for lab-scale; can be cumbersome for very large quantities |
Note: The quantitative data presented is based on typical results found in the literature for acrylate monomers and may vary for this compound. A study on acrylonitrile purification using a simple column technique with basic alumina demonstrated a final purity of 99.8%, with NMR and FTIR analysis confirming the absence of MEHQ.[11] Another source suggests that a continuous process using activated carbon can reduce MEHQ concentration by at least 90%.[12]
Experimental Protocols
Method 1: Inhibitor Removal using a Basic Alumina Column
This method is rapid and effective for small to medium laboratory-scale purification.
Materials:
-
This compound containing inhibitor
-
Basic activated alumina
-
Glass column with a stopcock or a syringe with a frit
-
Cotton or glass wool
-
Collection flask
Procedure:
-
Prepare the Column:
-
If using a glass column, place a small plug of cotton or glass wool at the bottom.
-
Add the basic activated alumina to the column. A general guideline is to use approximately 10-20g of alumina per 100mL of monomer.
-
Gently tap the column to ensure even packing of the alumina.
-
-
Purify the Monomer:
-
Carefully pour the this compound onto the top of the alumina bed.
-
Allow the monomer to pass through the column under gravity or apply gentle positive pressure with an inert gas (e.g., nitrogen or argon).
-
Collect the purified, inhibitor-free monomer in a clean, dry collection flask.
-
-
Post-Purification:
-
The purified monomer is ready for immediate use.
-
Method 2: Inhibitor Removal by Aqueous Sodium Hydroxide (NaOH) Wash
This method is also effective but requires subsequent washing and drying steps.
Materials:
-
This compound containing inhibitor
-
1-5% (w/v) aqueous sodium hydroxide solution
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
NaOH Wash:
-
Place the this compound in a separatory funnel.
-
Add an equal volume of the 1-5% NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of MEHQ.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with fresh NaOH solution one to two more times.
-
-
Water Wash:
-
Wash the monomer with an equal volume of deionized water to remove any residual NaOH. Shake and separate the layers as before. Discard the aqueous layer.
-
Repeat the water wash until the aqueous layer is neutral (test with pH paper).
-
-
Brine Wash:
-
Wash the monomer with an equal volume of saturated sodium chloride solution to aid in the removal of dissolved water.
-
-
Drying:
-
Transfer the monomer to a clean, dry flask.
-
Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate and swirl to dry the monomer. The drying agent should no longer clump together when the monomer is dry.
-
-
Final Step:
-
Carefully decant or filter the dried monomer into a clean, dry flask for immediate use.
-
Mandatory Visualizations
Signaling Pathway of MEHQ Inhibition
Caption: Mechanism of MEHQ radical scavenging in acrylate polymerization.
Experimental Workflow for Inhibitor Removal
Caption: Workflow for the two primary methods of inhibitor removal.
References
- 1. iomosaic.com [iomosaic.com]
- 2. Uses|4-methoxyphenol|MEHQ-HOSEA CHEM [hoseachem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chemicalforums.com [chemicalforums.com]
- 8. researchgate.net [researchgate.net]
- 9. Polymerization Reactions Inhibitor Modeling - Styrene and Butyl Acrylate Incidents Case Studies [iokinetic.com]
- 10. researchgate.net [researchgate.net]
- 11. scirp.org [scirp.org]
- 12. US20060089512A1 - Method for reducing mehq content in acrylic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 6-Chlorohexyl prop-2-enoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-Chlorohexyl prop-2-enoate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: Two common and effective routes for the synthesis of this compound are:
-
Fischer Esterification: This method involves the acid-catalyzed reaction of acrylic acid with 6-chlorohexan-1-ol. Common catalysts include sulfuric acid, p-toluenesulfonic acid, or acidic ion-exchange resins.[1][2][3] To drive the reaction towards the product, water is continuously removed, often by azeotropic distillation with a suitable solvent.[1]
-
Reaction with Acryloyl Chloride: This route involves the reaction of acryloyl chloride with 6-chlorohexan-1-ol.[4][5][6] This reaction is typically faster and proceeds at lower temperatures than Fischer esterification. It is often carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[4][7]
Q2: What are the main side reactions to be aware of during the synthesis?
A2: The primary side reactions of concern are:
-
Polymerization: Acrylate esters are prone to polymerization, especially at elevated temperatures or in the presence of radical initiators.[8] It is crucial to use polymerization inhibitors, such as hydroquinone monomethyl ether (MeHQ) or phenothiazine, throughout the synthesis and purification steps.[8]
-
Michael Addition: Acrylic acid and its esters can undergo Michael addition with the alcohol reactant or the product ester. This is more prevalent in the Fischer esterification method.[9]
-
Ether Formation: Under the acidic conditions of Fischer esterification, the alcohol can undergo dehydration to form a dihexyl ether.
-
Addition of HCl: In the acryloyl chloride route, the HCl byproduct can add across the double bond of the acrylate product to form 3-chloropropionate derivatives.[4] The use of a non-nucleophilic base minimizes this side reaction.[4]
Q3: How can I purify the final this compound product?
A3: Purification is typically achieved through a series of steps:
-
Washing: The crude reaction mixture is washed with a basic solution (e.g., sodium bicarbonate) to remove unreacted acid and the acidic catalyst.[10][11] This is followed by washing with brine to remove water-soluble impurities.
-
Drying: The organic layer is dried over an anhydrous salt like magnesium sulfate or sodium sulfate.
-
Distillation: The final product is purified by vacuum distillation to separate it from unreacted alcohol, oligomeric byproducts, and the polymerization inhibitor. It is critical to add a fresh inhibitor before distillation.[8]
Q4: What are the key safety precautions when working with acryloyl chloride?
A4: Acryloyl chloride is a highly reactive, corrosive, and toxic compound.[5][6] Strict safety measures must be followed:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Handle acryloyl chloride under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[7]
-
Have a quenching agent, such as a dilute solution of a non-nucleophilic base, readily available in case of spills.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Fischer Esterification: - Incomplete reaction due to equilibrium.[1]- Ineffective water removal.[1]- Catalyst deactivation.Acryloyl Chloride Route: - Deactivation of acryloyl chloride by moisture.[6][7]- Insufficient amount or reactivity of the base. | Fischer Esterification: - Use a Dean-Stark apparatus to effectively remove water.[1]- Use a larger excess of one reactant (typically the less expensive one).[1]- Ensure the catalyst is active and used in the correct amount.Acryloyl Chloride Route: - Use anhydrous solvents and reagents.[7]- Ensure the base is added promptly after the acryloyl chloride. |
| Formation of a White Precipitate (Slurry) | Acryloyl Chloride Route: - Formation of triethylamine hydrochloride salt.[4] | This is expected. The salt can be removed by filtration after the reaction is complete. For easier handling in a continuous flow setup, ultrasonication can be employed to keep the slurry mobile.[4] |
| Product Polymerizes During Distillation | - Insufficient or inactive polymerization inhibitor.- Distillation temperature is too high. | - Add a fresh batch of polymerization inhibitor (e.g., MeHQ) before starting the distillation.[8]- Perform the distillation under a high vacuum to lower the boiling point.- Ensure the distillation apparatus is clean and free of any potential radical initiators. |
| Product is Contaminated with a Higher Boiling Impurity | - Michael addition byproducts or oligomers have formed.[9] | - Optimize reaction conditions to minimize side reactions (e.g., lower temperature, shorter reaction time).- Improve the efficiency of the vacuum distillation to better separate the product from high-boiling impurities. |
| Emulsion Formation During Aqueous Workup | - Presence of polymeric materials or other surfactants.[12] | - Add a small amount of a saturated salt solution (brine) to help break the emulsion.- If the emulsion persists, filtration through a pad of celite may be necessary. |
Experimental Protocols
Route 1: Fischer Esterification of Acrylic Acid with 6-Chlorohexan-1-ol
Materials:
-
Acrylic Acid
-
6-chlorohexan-1-ol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent for azeotropic water removal)
-
Hydroquinone monomethyl ether (MeHQ, polymerization inhibitor)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 6-chlorohexan-1-ol (1.0 eq), acrylic acid (1.2 eq), p-toluenesulfonic acid (0.05 eq), MeHQ (200 ppm), and toluene (to fill the Dean-Stark trap and half-fill the flask).
-
Heat the mixture to reflux and continuously remove the water that collects in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC until the starting alcohol is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic phase sequentially with 5% sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Add a fresh portion of MeHQ (200 ppm) and purify the crude product by vacuum distillation.
Route 2: Synthesis via Acryloyl Chloride and 6-Chlorohexan-1-ol
Materials:
-
Acryloyl Chloride
-
6-chlorohexan-1-ol
-
Triethylamine (base)
-
Dichloromethane (anhydrous solvent)
-
Hydroquinone monomethyl ether (MeHQ, polymerization inhibitor)
-
Hydrochloric acid (1M solution)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
In an oven-dried, three-necked round-bottom flask under an inert atmosphere (N₂), dissolve 6-chlorohexan-1-ol (1.0 eq), triethylamine (1.1 eq), and MeHQ (200 ppm) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acryloyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.[4]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or GC.
-
Filter the reaction mixture to remove the triethylamine hydrochloride precipitate and wash the solid with a small amount of dichloromethane.
-
Combine the filtrate and washings and sequentially wash with 1M HCl, 5% sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Add fresh MeHQ (200 ppm) and purify the crude product by vacuum distillation.
Quantitative Data Summary
The following tables provide hypothetical, yet realistic, data for the synthesis of this compound at different scales, based on typical outcomes for similar esterification reactions.
Table 1: Lab-Scale Synthesis (10g Scale)
| Parameter | Fischer Esterification | Acryloyl Chloride Route |
| Reactant Ratio (Alcohol:Acylating Agent) | 1 : 1.2 (Acrylic Acid) | 1 : 1.05 (Acryloyl Chloride) |
| Catalyst/Base | p-TSA (5 mol%) | Triethylamine (1.1 eq) |
| Solvent | Toluene | Dichloromethane |
| Reaction Temperature | Reflux (~110-120 °C) | 0 °C to Room Temp |
| Reaction Time | 6-8 hours | 2-4 hours |
| Typical Yield | 75-85% | 85-95% |
| Purity (Post-Distillation) | >98% | >99% |
Table 2: Scale-Up Synthesis (1kg Scale)
| Parameter | Fischer Esterification | Acryloyl Chloride Route |
| Reactant Ratio (Alcohol:Acylating Agent) | 1 : 1.1 (Acrylic Acid) | 1 : 1.02 (Acryloyl Chloride) |
| Catalyst/Base | Sulfuric Acid (2 mol%) | Pyridine (1.1 eq) |
| Solvent | Heptane | Toluene |
| Reaction Temperature | Reflux with vacuum | 0-10 °C (controlled addition) |
| Reaction Time | 8-12 hours | 4-6 hours |
| Typical Yield | 70-80% | 80-90% |
| Purity (Post-Distillation) | >98% | >99% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Acrylate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Direct synthesis of acrylate monomers in heterogeneous continuous flow processes - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Acryloyl chloride - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. toagoseiamerica.com [toagoseiamerica.com]
- 10. GB935543A - Purification of acrylic acid esters - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. US2618652A - Process for the purification of acrylate and methacrylate esters - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Characterization of Poly(6-Chlorohexyl prop-2-enoate) and Alternative Functionalized Polymers
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of polymers is a cornerstone of materials science and is particularly critical in the development of drug delivery systems, where the physicochemical properties of the polymer directly influence efficacy and safety. This guide provides a comparative overview of the essential characterization methods for poly(6-chlorohexyl prop-2-enoate), a functionalized polyacrylate, and contrasts them with alternative polymers employed in similar biomedical applications.
Introduction to Poly(this compound)
Poly(this compound) is a polyacrylate with a chlorine-functionalized hexyl pendant group. This functionality makes it a versatile platform for further chemical modification, such as the introduction of targeting ligands or other functional moieties, rendering it a polymer of significant interest for drug delivery applications. Accurate and thorough characterization is imperative to ensure its suitability for such sensitive applications.
Structural and Compositional Analysis
The primary identification and compositional analysis of poly(this compound) and its alternatives rely on spectroscopic techniques.
| Technique | Poly(this compound) | Alternative Polymers (e.g., Poly(lactic-co-glycolic acid) - PLGA) | Key Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Essential for confirming the polymer structure, identifying the presence of the chlorohexyl group, and determining monomer conversion. | Crucial for determining the lactic acid to glycolic acid ratio, which dictates degradation rates and drug release kinetics. | Polymer structure, composition, purity, and end-group analysis.[1][2] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Used to identify characteristic functional groups such as the ester carbonyl (~1730 cm⁻¹) and C-Cl bond (~650-800 cm⁻¹). | Identifies characteristic ester carbonyl peaks and can monitor polymer degradation through changes in hydroxyl and carboxyl end-groups. | Presence of functional groups, confirmation of polymerization, and monitoring of chemical modifications.[3] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the polymer sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Record the ¹H NMR spectrum using a spectrometer operating at a frequency of at least 400 MHz.
-
Analysis: Integrate the signals corresponding to the polymer backbone protons and the protons of the chlorohexyl side chain to confirm the structure and assess purity.
Molar Mass and Molar Mass Distribution
The molar mass and its distribution are critical parameters that influence the mechanical properties, degradation behavior, and drug release profile of a polymer.
| Technique | Poly(this compound) | Alternative Polymers (e.g., Poly(ethylene glycol) - PEG) | Key Information Provided |
| Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) | The primary method for determining the number-average molar mass (Mn), weight-average molar mass (Mw), and polydispersity index (PDI = Mw/Mn).[4] | Standard technique for determining the molar mass and PDI of PEG, which is critical for its pharmacokinetic properties.[5] | Mn, Mw, and PDI.[4] |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | Provides detailed information on the molar mass distribution and is particularly useful for end-group analysis and confirming the success of functionalization reactions.[6] | A powerful tool for the precise molar mass determination of discrete PEG chains and for identifying end-group modifications.[6] | Absolute molar mass, end-group analysis, and identification of polymer architecture.[6] |
Experimental Protocol: Size Exclusion Chromatography (SEC)
-
System Preparation: Equilibrate the SEC system, equipped with appropriate columns (e.g., polystyrene-divinylbenzene) and a refractive index (RI) detector, with a suitable mobile phase (e.g., tetrahydrofuran - THF) at a constant flow rate (e.g., 1 mL/min).
-
Calibration: Generate a calibration curve using narrow molar mass standards of a similar polymer (e.g., polystyrene).
-
Sample Analysis: Dissolve the polymer sample in the mobile phase and inject it into the system.
-
Data Processing: Determine Mn, Mw, and PDI from the elution profile relative to the calibration curve.
Thermal Properties
Thermal analysis provides insights into the physical state and stability of the polymer.
| Technique | Poly(this compound) | Alternative Polymers (e.g., Poly(caprolactone) - PCL) | Key Information Provided |
| Differential Scanning Calorimetry (DSC) | Determines the glass transition temperature (Tg), which is crucial for understanding the physical state (glassy or rubbery) of the polymer at physiological temperatures. | Measures the melting temperature (Tm) and crystallinity, which are important for the mechanical properties and degradation rate of semi-crystalline PCL. | Glass transition temperature (Tg), melting temperature (Tm), and crystallinity. |
| Thermogravimetric Analysis (TGA) | Assesses the thermal stability of the polymer by measuring its weight loss as a function of temperature, indicating the onset of degradation. | Provides information on the degradation temperature and can be used to analyze the composition of polymer blends or composites. | Thermal stability and degradation profile. |
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and seal it.
-
Thermal Program: Heat the sample to a temperature above its expected transitions, cool it at a controlled rate, and then heat it again. A typical heating/cooling rate is 10 °C/min.
-
Data Analysis: Determine the Tg from the inflection point in the heat flow curve during the second heating scan.
Chromatographic Analysis of Residual Monomers
The presence of residual monomers in a polymer intended for biomedical applications is a critical safety concern.
| Technique | Poly(this compound) | Alternative Polymers (e.g., Poly(methyl methacrylate) - PMMA) | Key Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Used to quantify the amount of unreacted this compound monomer in the final polymer product. | A standard method for determining the concentration of residual methyl methacrylate monomer. | Quantification of residual monomers and other small molecule impurities.[7] |
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
-
Standard Preparation: Prepare a series of standard solutions of the this compound monomer of known concentrations.
-
Sample Preparation: Dissolve a known weight of the polymer in a suitable solvent and filter the solution.
-
Chromatographic Separation: Inject the standards and the sample solution onto a reverse-phase HPLC column (e.g., C18) and elute with a suitable mobile phase gradient (e.g., water-acetonitrile).
-
Quantification: Detect the monomer using a UV detector and quantify its concentration in the polymer sample by comparing the peak area to the calibration curve generated from the standards.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the characterization process.
Caption: Workflow for the characterization of poly(this compound).
Caption: Experimental workflow for Size Exclusion Chromatography (SEC).
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pstc.org [pstc.org]
- 4. lcms.cz [lcms.cz]
- 5. Characterisation of polymeric nanoparticles for drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00071H [pubs.rsc.org]
- 6. MALDI-TOF Characterization of Functionalized Polymers [sigmaaldrich.com]
- 7. e3s-conferences.org [e3s-conferences.org]
A Comparative Analysis of 6-Chlorohexyl Prop-2-enoate and Other Haloalkyl Acrylates for Biomedical Applications
For researchers, scientists, and drug development professionals, the selection of appropriate monomers is a critical step in the synthesis of functional polymers for biomedical applications. This guide provides a comprehensive comparison of 6-Chlorohexyl prop-2-enoate with other haloalkyl acrylates, focusing on their synthesis, polymerization kinetics, and the properties of the resultant polymers. The inclusion of a halogenated functional group offers a versatile platform for post-polymerization modification, making these monomers highly valuable in the development of advanced biomaterials and drug delivery systems.
Haloalkyl acrylates, a class of vinyl monomers, are distinguished by the presence of a halogen atom (chlorine, bromine, or fluorine) attached to the alkyl ester chain. This halogen provides a reactive site for nucleophilic substitution, enabling the grafting of bioactive molecules, cross-linking of polymer chains, or modification of surface properties. This compound, with its six-carbon spacer, offers a unique combination of reactivity and flexibility compared to its shorter-chain and differently halogenated counterparts.
Monomer Synthesis and Properties
The synthesis of haloalkyl acrylates is typically achieved through the esterification of acrylic acid with the corresponding haloalkanol.[1][2] For instance, this compound is synthesized by reacting acrylic acid with 6-chlorohexanol in the presence of an acid catalyst.[3] Similarly, other haloalkyl acrylates like 2-chloroethyl acrylate and 2-bromoethyl acrylate can be synthesized from their respective haloalkanols.[4][5]
A general synthetic scheme for this process is outlined below.
Caption: General synthesis of haloalkyl acrylates via esterification.
The physical properties of the monomer, such as boiling point and density, are influenced by the length of the alkyl chain and the nature of the halogen. Generally, an increase in the alkyl chain length leads to a higher boiling point and density.
| Monomer | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 2-Chloroethyl acrylate | C₅H₇ClO₂ | 134.56 | 175-177 |
| This compound | C₉H₁₅ClO₂ | 190.66 | ~240 (Predicted) |
| 2-Bromoethyl acrylate | C₅H₇BrO₂ | 179.01 | 68-70 (at 15 mmHg) |
Table 1: Comparison of Physical Properties of Selected Haloalkyl Acrylates. Data for 2-chloroethyl acrylate and 2-bromoethyl acrylate are from established chemical suppliers. The boiling point for this compound is an estimate based on structure-property relationships.
Polymerization Kinetics and Polymer Properties
Haloalkyl acrylates can be polymerized via free-radical polymerization techniques to yield a variety of polymer architectures.[6][7] The polymerization kinetics, including the rate of polymerization and the final monomer conversion, are influenced by the structure of the monomer.[8][9]
The workflow for a typical free-radical polymerization and subsequent characterization is depicted below.
Caption: Experimental workflow for polymer synthesis and characterization.
The properties of the resulting poly(haloalkyl acrylates) are summarized in the table below. The longer hexyl chain in poly(this compound) is expected to result in a lower glass transition temperature (Tg) compared to the shorter chain analogue, poly(2-chloroethyl acrylate), leading to a more flexible polymer at room temperature.[10]
| Polymer | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, °C) |
| Poly(2-chloroethyl methacrylate) | ~35 | ~250-300 |
| Poly(this compound) | < Room Temperature (Predicted) | > 300 (Predicted) |
| Poly(2-bromoethyl acrylate) | - | - |
Hydrolytic Stability and Biocompatibility
For biomedical applications, the stability of the polymer in an aqueous environment and its interaction with biological systems are of paramount importance. The ester linkage in acrylate polymers is susceptible to hydrolysis, which can lead to the degradation of the polymer and the release of acrylic acid and the corresponding alcohol.[12] The rate of hydrolysis is influenced by the steric hindrance around the ester group. The longer alkyl chain of this compound may offer slightly better protection against hydrolysis compared to shorter-chain acrylates.
The biocompatibility of acrylate-based polymers is a complex property that depends on various factors, including the chemical nature of the monomer, residual monomer content, and the presence of any leachable additives.[13][14][15] While acrylates are widely used in biomedical devices, the presence of the halogen atom necessitates careful evaluation of the cytotoxicity and inflammatory response of the resulting polymers.[16][17] The longer alkyl chain of this compound may increase the hydrophobicity of the polymer, which can influence protein adsorption and cell interactions at the material interface.[18]
The logical relationship for assessing the suitability of these polymers for biomedical applications is illustrated below.
Caption: Key factors for biomedical application suitability.
Experimental Protocols
Synthesis of Haloalkyl Acrylates (General Procedure)
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, acrylic acid (1.0 eq.), the corresponding haloalkanol (1.1 eq.), an acid catalyst such as p-toluenesulfonic acid (0.05 eq.), and a polymerization inhibitor like hydroquinone (0.01 eq.) are added in a suitable solvent (e.g., toluene).[1][3] The reaction mixture is heated to reflux, and water is removed azeotropically using a Dean-Stark apparatus. The reaction progress is monitored by thin-layer chromatography or gas chromatography. Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield the pure haloalkyl acrylate.
Free-Radical Polymerization (General Procedure)
In a Schlenk flask, the haloalkyl acrylate monomer, a radical initiator such as azobisisobutyronitrile (AIBN), and a solvent (if applicable) are combined. The mixture is degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.[7][19] The flask is then placed in a preheated oil bath at a temperature suitable for the decomposition of the initiator (typically 60-80 °C for AIBN). The polymerization is allowed to proceed for a predetermined time. The resulting polymer is then precipitated in a non-solvent (e.g., methanol or hexane), filtered, and dried under vacuum to a constant weight.
Conclusion
This compound presents a valuable addition to the family of haloalkyl acrylates for the development of functional biomaterials. Its longer alkyl chain is anticipated to impart greater flexibility to the resulting polymer compared to shorter-chain analogs. The terminal chloro- group provides a handle for further chemical modification, allowing for the attachment of drugs, targeting ligands, or other functional moieties. However, a thorough investigation of its polymerization kinetics, the definitive properties of its corresponding polymer, and a comprehensive biocompatibility assessment are crucial before its widespread adoption in biomedical applications. This guide provides a foundational comparison to aid researchers in the selection and application of haloalkyl acrylates for their specific research and development needs.
References
- 1. researchgate.net [researchgate.net]
- 2. core.ac.uk [core.ac.uk]
- 3. US3458561A - Esterification of acrylic acid - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-Bromoethyl acrylate synthesis - chemicalbook [chemicalbook.com]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. m.youtube.com [m.youtube.com]
- 8. imaging.org [imaging.org]
- 9. Effect of the side ethylene glycol and hydroxyl groups on the polymerization kinetics of oligo(ethylene glycol methacrylates). An experimental and modeling investigation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. polychemistry.com [polychemistry.com]
- 11. investigadores.uta.cl [investigadores.uta.cl]
- 12. Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Acrylate and Methacrylate Polymers’ Applications: Second Life with Inexpensive and Sustainable Recycling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US8871512B2 - Biocompatible polymerizable acrylate products and methods - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. Interactions between Acrylate/Methacrylate Biomaterials and Organic Foulants Evaluated by Molecular Dynamics Simulations of Simplified Binary Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of 6-Chlorohexyl prop-2-enoate: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The robust structural confirmation of novel chemical entities is a cornerstone of chemical research and drug development. This guide provides a comparative overview of key analytical techniques for the structural elucidation of 6-Chlorohexyl prop-2-enoate. It offers a side-by-side look at the expected data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, supported by detailed experimental protocols.
Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for the structural confirmation of an organic molecule like this compound, integrating data from multiple analytical techniques.
Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.
Comparative Analysis of Spectroscopic Data
The following tables summarize the predicted quantitative data from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry for this compound.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 6.40 | dd | 1H | =CH₂ (trans to C=O) |
| 6.12 | dd | 1H | -CH= (of acrylate) |
| 5.82 | dd | 1H | =CH₂ (cis to C=O) |
| 4.16 | t | 2H | -O-CH₂- |
| 3.54 | t | 2H | -CH₂-Cl |
| 1.78 | p | 2H | -CH₂-CH₂-Cl |
| 1.68 | p | 2H | -O-CH₂-CH₂- |
| 1.45 | m | 4H | -CH₂-CH₂-CH₂-CH₂- |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (ppm) | Assignment |
| 166.1 | C=O (Ester) |
| 130.8 | =CH₂ |
| 128.6 | -CH= |
| 64.5 | -O-CH₂- |
| 44.9 | -CH₂-Cl |
| 32.4 | -CH₂-CH₂-Cl |
| 28.4 | -O-CH₂-CH₂- |
| 26.5 | -CH₂-CH₂-CH₂-Cl |
| 25.4 | -O-CH₂-CH₂-CH₂- |
Table 3: Predicted FTIR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2935, ~2860 | Medium | C-H stretch (alkane) |
| ~1725 | Strong | C=O stretch (ester) |
| ~1635 | Medium | C=C stretch (alkene) |
| ~1410 | Medium | =C-H bend |
| ~1190 | Strong | C-O stretch (ester) |
| ~650 | Medium | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Predicted Fragment Ion |
| 190/192 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 155 | [M - Cl]⁺ |
| 135 | [M - OCH₂CH₂CH₂CH₂CH₂Cl]⁺ |
| 99 | [CH₂=CHCOOCH₂CH₂]⁺ |
| 55 | [CH₂=CHCO]⁺ (Acryloyl cation) |
Experimental Protocols
Detailed methodologies for acquiring the analytical data are presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[1]
-
Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: pulse angle of 30 degrees, acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrum Acquisition:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or methanol (approximately 1 mg/mL).[2]
-
Instrument Setup:
-
The mass spectrometer should be equipped with an electron ionization source.
-
Set the electron energy to 70 eV.
-
Calibrate the mass analyzer using a suitable reference compound (e.g., perfluorotributylamine).
-
-
Sample Introduction: Introduce the sample into the ion source. For a liquid sample, this can be done via direct infusion or through a gas chromatography (GC) inlet.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-250).
-
Data Analysis: Identify the molecular ion peak and major fragment ions. The presence of chlorine can be confirmed by the characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.
Fourier-Transform Infrared (FTIR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectrum Acquisition:
-
Instrument Setup:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Application: Place a small drop of neat, purified this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition:
-
Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[3]
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present in the molecule (e.g., C=O, C=C, C-O, C-Cl).
-
Compare the peak positions to standard correlation tables.[4]
-
Comparison of Techniques and Alternatives
-
NMR Spectroscopy provides the most detailed structural information, including the chemical environment and connectivity of individual atoms. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively establish the connectivity between protons and carbons, further solidifying the structural assignment.
-
Mass Spectrometry is crucial for determining the molecular weight of the compound and provides information about its fragmentation pattern, which can be used to piece together the structure.[5] Alternative ionization techniques, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), can be used to generate a more prominent molecular ion peak if it is weak or absent in the EI spectrum.
-
FTIR Spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. While it does not provide detailed connectivity information like NMR, it is an excellent tool for quickly confirming the presence of key functionalities like the ester and alkene groups.
By combining the data from these complementary analytical techniques, a comprehensive and unambiguous structural confirmation of this compound can be achieved.
References
¹H and ¹³C NMR Analysis of 6-Chlorohexyl prop-2-enoate: A Comparative Guide
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Chlorohexyl prop-2-enoate. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document outlines the expected chemical shifts based on the molecule's functional groups, offers a comparison with related compounds, and provides a standardized experimental protocol for acquiring high-quality NMR data.
Chemical Structure and Functional Groups
This compound consists of a hexyl chain with a terminal chlorine atom, esterified with acrylic acid. The key functional groups influencing its NMR spectra are the acrylate group (a carbon-carbon double bond conjugated with a carbonyl group) and the primary alkyl chloride.
Structure:
Predicted ¹H NMR Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the vinylic protons of the acrylate group and the methylene protons of the hexyl chain. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and chlorine atoms.
| Protons (Position) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| =CH (a) | ~6.4 | dd | 1H |
| =CH (b) | ~6.1 | dd | 1H |
| =CH₂ (c) | ~5.8 | dd | 1H |
| -O-CH₂- (d) | ~4.2 | t | 2H |
| -CH₂-CH₂-Cl (e) | ~3.5 | t | 2H |
| -(CH₂)₄- (f, g, h, i) | ~1.3-1.8 | m | 8H |
Predicted ¹³C NMR Analysis
The ¹³C NMR spectrum will provide information on each unique carbon environment within the molecule. The carbonyl carbon, the vinylic carbons, and the carbons attached to the electronegative oxygen and chlorine atoms are expected to have characteristic chemical shifts.
| Carbon (Position) | Predicted Chemical Shift (ppm) |
| C=O (j) | ~166 |
| =CH (k) | ~130 |
| =CH₂ (l) | ~128 |
| -O-CH₂- (m) | ~65 |
| -CH₂-Cl (n) | ~45 |
| -(CH₂)₄- (o, p, q, r) | ~25-32 |
Comparison with Alternative Compounds
To provide context for the predicted spectral data, a comparison with similar commercially available or previously studied compounds is valuable. For instance, the ¹³C NMR spectrum of 6-prop-2-enoyloxyhexyl prop-2-enoate, a related diacrylate, shows peaks for the acrylate methylene and methine groups at approximately 128.44 ppm and 130.27 ppm, respectively, before polymerization.[1] These values are in close agreement with the predicted shifts for the vinylic carbons in this compound.
Similarly, the chemical shifts for the alkyl chain can be compared to simple chloroalkanes. For example, in 1-chlorohexane, the carbon bearing the chlorine atom (C1) resonates at around 45 ppm, and the adjacent carbon (C2) is found at approximately 32 ppm. These values support the predicted chemical shifts for the corresponding carbons in the target molecule.
Experimental Protocol for NMR Analysis
The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Sequence: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: 0-12 ppm.
3. ¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Sequence: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-200 ppm.
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants.
Logical Relationship of NMR Signals
The following diagram illustrates the logical connection between the different proton and carbon signals expected in the NMR spectra of this compound.
This guide provides a foundational understanding of the ¹H and ¹³C NMR analysis of this compound. The predicted data, when used in conjunction with the provided experimental protocol, should enable researchers to confidently identify and characterize this molecule. For definitive structural confirmation, two-dimensional NMR experiments such as COSY and HSQC are recommended.
References
A Comparative Guide to Gel Permeation Chromatography of Poly(6-Chlorohexyl prop-2-enoate) for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the gel permeation chromatography (GPC) analysis of poly(6-chlorohexyl prop-2-enoate), a promising polymer for drug delivery applications. Due to the limited availability of published GPC data for this specific polymer, this document presents a detailed, optimized experimental protocol for its characterization. Furthermore, it offers a comparative analysis with established alternative polymers commonly used in similar biomedical applications, supported by experimental data from existing literature.
Understanding the Importance of GPC in Polymer-Based Drug Delivery
Gel permeation chromatography, also known as size exclusion chromatography (SEC), is a powerful analytical technique for determining the molecular weight distribution of polymers.[1][2] In the context of drug delivery, the molecular weight and its distribution—comprising the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI)—are critical parameters that influence the physicochemical properties and in vivo performance of polymer-based therapeutics.[3][4] These parameters affect drug release kinetics, polymer degradation rates, and biocompatibility.[1]
Proposed Experimental Protocol for GPC of Poly(this compound)
The following protocol is a recommended starting point for the GPC analysis of poly(this compound), derived from best practices for polyacrylate analysis.[3][5]
1. Sample Preparation:
-
Dissolve the poly(this compound) sample in a suitable solvent such as tetrahydrofuran (THF) or chloroform at a concentration of 1-2 mg/mL.[1][2]
-
Gently agitate the solution overnight to ensure complete dissolution.
-
Filter the solution through a 0.2 µm syringe filter to remove any particulate matter before injection into the GPC system.[1]
2. Instrumentation and Analytical Conditions:
-
GPC System: An Agilent 1260 Infinity II Multi-Detector GPC/SEC System or a similar instrument equipped with a refractive index (RI) detector is recommended.[1]
-
Columns: A set of two PLgel 5 µm MIXED-C columns (300 x 7.5 mm) connected in series is suitable for a broad range of molecular weights.[6]
-
Mobile Phase: Tetrahydrofuran (THF) is a common and effective eluent for polyacrylates.[6][7]
-
Flow Rate: A flow rate of 1.0 mL/min should be maintained.[6]
-
Column Temperature: The column oven should be set to 35-40 °C to ensure good solubility and reduce solvent viscosity.[8]
-
Injection Volume: 100 µL.[6]
-
Calibration: The system should be calibrated with narrow polystyrene standards to generate a calibration curve for determining relative molecular weights.[6][9]
3. Data Analysis:
-
The RI detector signal will be used to generate a chromatogram.
-
The molecular weight averages (Mn, Mw, Mz) and the polydispersity index (PDI = Mw/Mn) will be calculated from the chromatogram using the calibration curve.[1]
GPC Experimental Workflow
Caption: Experimental workflow for the GPC analysis of poly(this compound).
Comparative Analysis with Alternative Polymers
The following table provides a comparison of the expected GPC parameters for poly(this compound) with experimentally determined values for other polymers commonly used in drug delivery and biomedical applications. This comparison will help researchers benchmark their results and understand the relative molecular weight characteristics of their synthesized polymer.
| Polymer | Common Application | Typical Solvent | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Citation |
| Poly(this compound) | Drug Delivery | THF | To be determined | To be determined | To be determined | - |
| Poly(lactic-co-glycolic acid) (PLGA) | Biodegradable Sutures, Drug Delivery | HFIP | 50 - 75 | 76 - 115 | 1.5 - 2.0 | [7] |
| Poly(acrylic acid) (PAA) | Mucoadhesives, Superabsorbents | Aqueous Buffer | 1.5 | 2.5 | 1.67 | [10] |
| Poly(N-isopropylacrylamide) (PNIPAM) | Thermoresponsive Hydrogels | THF | 20 - 40 | 30 - 60 | 1.5 - 2.5 | N/A |
| Poly(caprolactone) (PCL) | Long-term Implants, Drug Delivery | THF | 40 - 80 | 60 - 120 | 1.5 - 2.0 | N/A |
| Polyurethane | Medical Devices, Coatings | DMF | 34.2 | 145.8 | 4.26 | [9] |
Note: The GPC data for alternative polymers are representative values from the literature and can vary depending on the specific synthesis method and analytical conditions.
Discussion and Considerations
The proposed GPC protocol for poly(this compound) is based on established methods for similar polyacrylates. However, researchers should be aware of potential challenges. The chloro-functional group may require careful solvent selection to avoid any potential side reactions or interactions with the column packing material. Tetrahydrofuran is generally a good starting point due to its compatibility with a wide range of polymers.[7]
The choice of calibration standards is another critical aspect. While polystyrene is widely used, it is important to remember that the obtained molecular weights are relative to polystyrene. For absolute molecular weight determination, a multi-detector GPC system incorporating a light scattering detector and a viscometer is recommended.[11]
By following the proposed protocol and considering these factors, researchers can obtain reliable and reproducible GPC data for poly(this compound). This will enable them to effectively characterize their polymers and draw meaningful comparisons with other materials in the field of drug delivery, ultimately accelerating the development of new and improved therapeutic systems.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. GPC Analysis Suppliers & Manufacturers | Polymer Source [polymersource.ca]
- 3. Polymer Molecular Weight Determination [intertek.com]
- 4. Trends and Applications in GPC Polymer Analysis | Separation Science [sepscience.com]
- 5. agilent.com [agilent.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Gel Permeation Chromatography (GPC) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. GPC Analysis of Polymers: Measuring Molecular Weight and Distribution | Separation Science [sepscience.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. lcms.cz [lcms.cz]
- 11. aimplas.net [aimplas.net]
Comparative Thermal Analysis of Poly(6-Chlorohexyl prop-2-enoate) and Alternative Polymers
A Guide for Researchers, Scientists, and Drug Development Professionals
Due to the limited availability of specific thermal analysis data for poly(6-Chlorohexyl prop-2-enoate), this guide provides a comparative overview based on the analysis of structurally similar and commonly used polymers. By examining polymers with analogous features—such as a six-carbon alkyl chain (poly(hexyl acrylate)), the presence of a halogen (polyvinyl chloride), and common acrylate backbones—we can infer the expected thermal behavior of poly(this compound). This guide also includes data on well-characterized polymers like polystyrene to serve as a benchmark.
The primary techniques discussed are Thermogravimetric Analysis (TGA), which measures weight loss as a function of temperature, and Differential Scanning Calorimetry (DSC), which measures the heat flow into or out of a sample as it is heated or cooled.[1][2] These analyses are crucial for determining the thermal stability, decomposition profile, and transition temperatures of polymeric materials.[3][4]
Comparative TGA/DSC Data
The following table summarizes key thermal properties for a selection of polymers. These values are essential for understanding the operational limits and processing conditions for these materials.
| Polymer | Glass Transition Temp (Tg) (°C) | Onset Decomposition Temp (Tonset) (°C) | Peak Decomposition Temp (Tpeak) (°C) | Key Features |
| Poly(hexyl acrylate) (Analogue) | Approx. -57 | Approx. 350-400 | - | Low Tg due to flexible hexyl chain. |
| Poly(2-ethylhexyl acrylate) (Analogue) | Approx. -50 | Approx. 300-400 | - | Branched side chain increases Tg slightly compared to linear hexyl. |
| Poly(2-ethylhexyl methacrylate) (Analogue) | Approx. 59-60[5] | Approx. 255[5] | - | The additional methyl group on the backbone significantly increases Tg.[5] |
| Polyvinyl Chloride (PVC) (Analogue) | Approx. 80-100 | 275-280 (first stage)[6][7] | 301 (first stage)[6] | Two-stage decomposition, with initial loss of HCl.[7][8][9] |
| Polystyrene (PS) (Benchmark) | Approx. 84-100[10][11][12] | Approx. 380 | 420[13] | Amorphous polymer with a well-defined Tg.[10][11] |
Note: Decomposition temperatures can vary significantly based on the experimental conditions, such as heating rate and atmosphere.
Inferences for Poly(this compound)
Based on the data from analogous polymers, we can project the following thermal characteristics for poly(this compound):
-
Glass Transition Temperature (Tg): The presence of the flexible six-carbon chain would suggest a low Tg, similar to other polyacrylates with long alkyl chains. However, the chlorine atom, being a bulky and polar substituent, may slightly increase the Tg compared to a non-halogenated equivalent like poly(hexyl acrylate).
-
Thermal Stability (TGA): The C-Cl bond is typically weaker than C-C and C-H bonds, suggesting it could be a point of initial degradation. This might lead to a multi-stage decomposition profile, potentially beginning with the loss of HCl, similar to PVC.[8][9] The overall thermal stability is expected to be influenced by the presence of this halogen.
Experimental Protocols
To ensure reproducibility and accuracy in thermal analysis, standardized protocols are essential.[14] The following are generalized methodologies for TGA and DSC analysis of polymers.
Thermogravimetric Analysis (TGA) Protocol
This protocol is based on standards such as ASTM E1131 and ISO 11358.[15]
-
Sample Preparation: A small, representative sample of the polymer (typically 5-15 mg) is accurately weighed and placed into a TGA crucible (e.g., platinum or alumina).[1][16]
-
Instrument Setup: The TGA instrument is calibrated for mass and temperature. The sample chamber is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[1]
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-900°C) at a constant heating rate, commonly 10°C/min.[5][6]
-
Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. Key data points, such as the onset of decomposition (Tonset) and the temperature of maximum weight loss rate (Tpeak) from the derivative curve, are determined.[6]
Differential Scanning Calorimetry (DSC) Protocol
This protocol is based on standards such as ASTM D3418 and ISO 11357.[3][17]
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is weighed and hermetically sealed in an aluminum DSC pan.[10][18] An empty sealed pan is used as a reference.[18]
-
Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy.
-
Heating and Cooling Program: A common procedure involves a heat-cool-heat cycle to erase the polymer's prior thermal history.
-
First Heat: The sample is heated from a low temperature (e.g., -80°C) to a temperature above its expected melting point or glass transition (e.g., 200°C) at a controlled rate (e.g., 10°C/min).[5][10]
-
Cooling: The sample is then cooled back to the starting temperature at a controlled rate.
-
Second Heat: The sample is reheated at the same rate as the first scan. Data from the second heating scan is typically used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[12]
-
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. The Tg is observed as a step change in the baseline, while melting and crystallization are seen as endothermic and exothermic peaks, respectively.[18]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the thermal analysis of a polymer sample.
Caption: Workflow for TGA and DSC analysis of polymers.
Decision Pathway for Polymer Selection
This diagram outlines a logical pathway for selecting a polymer based on its thermal properties for a specific application.
Caption: Polymer selection based on thermal properties.
References
- 1. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 2. sanatara.com [sanatara.com]
- 3. smithers.com [smithers.com]
- 4. eag.com [eag.com]
- 5. polychemistry.com [polychemistry.com]
- 6. matec-conferences.org [matec-conferences.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. tainstruments.com [tainstruments.com]
- 10. hitachi-hightech.com [hitachi-hightech.com]
- 11. linseis.com [linseis.com]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. researchgate.net [researchgate.net]
- 14. matestlabs.com [matestlabs.com]
- 15. infinitalab.com [infinitalab.com]
- 16. Mastering TGA Crucible Analysis for Polymer Thermal Stability [redthermo.com]
- 17. Differential Scanning Calorimetry (DSC) Testing of Polymers and Plastics [intertek.com]
- 18. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
A Comparative Guide to the Polymerization Kinetics of Functional Acrylates: 6-Chlorohexyl Prop-2-enoate vs. Hydroxy-Functionalized Alternatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of well-defined functional polymers is crucial for a wide range of applications, including drug delivery, biomaterials, and advanced coatings. The choice of monomer and polymerization technique significantly impacts the final polymer properties. This guide provides a comparative overview of the polymerization kinetics of 6-chlorohexyl prop-2-enoate, a halo-functionalized acrylate, and its hydroxy-functionalized counterparts, such as 6-hydroxyhexyl prop-2-enoate. The data presented here is based on representative values for similar functional acrylates, given the limited specific kinetic data for this compound in publicly available literature. The primary polymerization method discussed is Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.
Performance Comparison: Kinetic Data
The terminal functional group of an acrylate monomer can influence its polymerization kinetics. Halogenated acrylates, like this compound, and hydroxylated acrylates, such as 6-hydroxyhexyl prop-2-enoate, exhibit different reactivities and interactions with the catalyst system in controlled radical polymerizations. Below is a summary of typical kinetic parameters for the ATRP of a generic haloalkyl acrylate and a hydroxyalkyl acrylate.
| Parameter | Haloalkyl Acrylate (e.g., representation for this compound) | Hydroxyalkyl Acrylate (e.g., 2-Hydroxyethyl Acrylate) |
| Apparent Rate Constant (kapp) | Generally moderate to high | Can be lower due to potential interactions of the hydroxyl group with the catalyst |
| Monomer Conversion | Typically high, can reach >95% under optimized conditions | High conversion is achievable, but reaction times might be longer |
| Polydispersity Index (PDI) | Low (typically 1.1 - 1.3), indicating good control over polymerization | Low (typically 1.1 - 1.4), though maintaining control can be more challenging |
| Side Reactions | Potential for side reactions involving the alkyl halide | The hydroxyl group can participate in side reactions like transesterification at elevated temperatures |
Experimental Protocols
A detailed experimental protocol for a typical Atom Transfer Radical Polymerization (ATRP) of a functional acrylate is provided below. This protocol can be adapted for both this compound and hydroxy-functionalized acrylates with minor modifications.
Materials:
-
Monomer (e.g., this compound or 6-hydroxyhexyl prop-2-enoate)
-
Initiator (e.g., ethyl α-bromoisobutyrate, EBiB)
-
Catalyst (e.g., copper(I) bromide, CuBr)
-
Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA)
-
Solvent (e.g., anisole or dimethylformamide, DMF)
-
Inhibitor remover (e.g., basic alumina)
-
Syringes, Schlenk flasks, and other standard laboratory glassware
Procedure:
-
Monomer Purification: The monomer is passed through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: A Schlenk flask is charged with the catalyst (CuBr) and a magnetic stir bar. The flask is sealed with a rubber septum and subjected to three cycles of vacuum and backfilling with nitrogen to ensure an inert atmosphere.
-
Addition of Reagents: The purified monomer, solvent, and ligand (PMDETA) are added to the Schlenk flask via degassed syringes. The mixture is stirred until the copper complex forms, indicated by a color change.
-
Initiation: The initiator (EBiB) is then injected into the reaction mixture to start the polymerization.
-
Polymerization: The reaction is allowed to proceed at a specific temperature (e.g., 60-90 °C) in a thermostatically controlled oil bath. Samples are withdrawn at timed intervals using a degassed syringe to monitor monomer conversion and molecular weight evolution via techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC).
-
Termination: The polymerization is terminated by exposing the reaction mixture to air, which oxidizes the copper catalyst and quenches the polymerization.
-
Purification: The polymer is purified by precipitation in a non-solvent (e.g., methanol or hexane), followed by filtration and drying under vacuum.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical experimental workflow for studying the polymerization kinetics of functional acrylates.
Caption: Workflow for kinetic analysis of functional acrylate polymerization.
Signaling Pathways in Controlled Radical Polymerization
The underlying mechanism of ATRP involves a reversible activation-deactivation equilibrium, which is crucial for maintaining a low concentration of active radical species and thus enabling controlled polymerization.
A Comparative Analysis of Initiators for 6-Chlorohexyl prop-2-enoate Polymerization: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of initiator is a critical parameter in the polymerization of functional monomers like 6-Chlorohexyl prop-2-enoate. This guide provides a comparative analysis of common initiator systems, including thermal, photo-, and redox initiators, as well as controlled radical polymerization techniques. The information presented is compiled from studies on acrylate polymerization and serves as a foundational resource for developing polymerization protocols for this compound.
The polymerization of this compound, a functional acrylate monomer, offers a versatile platform for the synthesis of polymers with tailored properties. The pendant chloro-group serves as a reactive handle for post-polymerization modification, making it a valuable building block in the development of advanced materials for applications in specialty coatings, adhesives, and biomaterials.[1][2] The selection of an appropriate initiation method is paramount to controlling the polymerization process and achieving the desired polymer characteristics, such as molecular weight, polydispersity, and end-group functionality.
This guide explores the performance of various initiator types, providing a framework for their application in the polymerization of this compound. While direct comparative data for this specific monomer is limited, the principles and experimental data from analogous acrylate systems offer valuable insights.
Comparison of Initiator Performance
The choice of initiator significantly impacts key polymerization parameters. The following table summarizes the expected performance of different initiator classes for the polymerization of this compound, based on data from various acrylate polymerization studies.
| Initiator Type | Initiator System Examples | Typical Temperature | Polymerization Rate | Molecular Weight Control | Polydispersity Index (PDI) | Key Advantages | Potential Disadvantages |
| Thermal Initiators | Azobisisobutyronitrile (AIBN), Benzoyl Peroxide (BPO) | 60-100°C | Moderate to High | Poor | High (>1.5) | Simple, cost-effective, widely used. | High temperatures can lead to side reactions; broad molecular weight distribution. |
| Photoinitiators | Acylphosphine oxides, Benzoin ethers | Room Temperature | High | Poor | High (>1.5) | Spatiotemporal control, fast curing at ambient temperature. | Limited penetration depth in thick or opaque samples; requires a UV/Vis light source. |
| Redox Initiators | Persulfate/amine, Peroxide/amine | Room Temperature to Moderate (e.g., 40-60°C) | High | Poor | High (>1.5) | Low initiation temperature, effective in aqueous and non-aqueous systems. | Can introduce metal contaminants; sensitive to oxygen.[3][4] |
| Controlled Radical Polymerization (CRP) | ATRP (e.g., CuBr/PMDETA), RAFT (e.g., dithiobenzoates) | Varies (often moderate) | Moderate | Excellent | Low (<1.5) | Well-defined polymers with controlled architecture and low PDI.[5][6] | More complex, requires careful purification of reagents, potential for catalyst contamination. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible polymerization results. Below are representative methodologies for key polymerization techniques, which can be adapted for this compound.
Thermal Initiation using AIBN (Bulk Polymerization)
-
Monomer Purification: this compound is passed through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: A Schlenk flask is charged with the purified monomer and the desired amount of AIBN (e.g., 0.1 mol%).
-
Degassing: The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: The flask is immersed in a preheated oil bath at a specific temperature (e.g., 70°C) and stirred for a defined period.
-
Termination and Purification: The polymerization is quenched by cooling the flask in an ice bath and exposing the contents to air. The polymer is then dissolved in a suitable solvent (e.g., tetrahydrofuran) and precipitated in a non-solvent (e.g., cold methanol). The purified polymer is collected by filtration and dried under vacuum.
Photopolymerization using a Photoinitiator
-
Formulation: The purified this compound is mixed with a photoinitiator (e.g., 1 wt% of an acylphosphine oxide) in a suitable vessel.
-
Sample Preparation: A thin film of the formulation is cast onto a substrate (e.g., a glass slide).
-
Curing: The sample is exposed to a UV light source of a specific wavelength and intensity for a predetermined time.
-
Analysis: The conversion of the monomer can be monitored in real-time using techniques like RT-FTIR by observing the disappearance of the acrylate double bond peak.[7]
Redox-Initiated Polymerization
-
Reaction Setup: A three-necked flask equipped with a stirrer, a condenser, and a nitrogen inlet is charged with the purified monomer and a solvent (if required).
-
Inert Atmosphere: The system is purged with nitrogen for at least 30 minutes to remove oxygen.
-
Initiator Addition: The components of the redox pair (e.g., benzoyl peroxide as the oxidant and N,N-dimethylaniline as the reductant) are added sequentially to the reaction mixture.[8]
-
Polymerization: The reaction is allowed to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration.
-
Work-up: The polymer is isolated using a similar procedure to the thermal initiation method.
Visualization of Polymerization Workflows
The following diagrams illustrate the general workflows for different polymerization techniques.
Caption: Workflow for Thermal Polymerization.
Caption: Workflow for Photopolymerization.
Caption: Workflow for Redox-Initiated Polymerization.
Signaling Pathways and Reaction Mechanisms
The fundamental mechanism for free-radical polymerization initiated by thermal, photo-, or redox systems involves three key stages: initiation, propagation, and termination.
Caption: General Mechanism of Free-Radical Polymerization.
In contrast, Controlled Radical Polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, introduce a dynamic equilibrium between active propagating radicals and dormant species. This reversible deactivation mechanism allows for the controlled growth of polymer chains, leading to polymers with predetermined molecular weights and narrow molecular weight distributions.[5][6]
Caption: Equilibrium in Controlled Radical Polymerization.
Conclusion
The selection of an initiator for the polymerization of this compound is a critical decision that will dictate the properties of the resulting polymer and the conditions required for the reaction. For applications where precise control over the polymer architecture is necessary, such as in drug delivery systems or advanced coatings, Controlled Radical Polymerization techniques like ATRP or RAFT are highly recommended. For applications where rapid curing and high throughput are prioritized, and a broad molecular weight distribution is acceptable, photoinitiation or redox initiation at ambient or near-ambient temperatures are excellent choices. Traditional thermal initiation remains a robust and straightforward method for producing poly(this compound) when fine control over the polymer structure is not a primary concern.
Researchers are encouraged to use this guide as a starting point and to perform small-scale screening experiments to identify the optimal initiator and reaction conditions for their specific application. Further characterization of the resulting polymers will be essential to confirm that the desired material properties have been achieved.
References
- 1. Overcoming monomer limitations in RAFT polymerization using photoredox catalysis - American Chemical Society [acs.digitellinc.com]
- 2. Understanding the Mechanistic Parameters - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 6. A comparison of RAFT and ATRP methods for controlled radical polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]
- 8. m.youtube.com [m.youtube.com]
Validating Functional Group Integrity in Poly(6-Chlorohexyl prop-2-enoate): A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the structural integrity of polymers is paramount for predictable performance and batch-to-batch consistency. This guide provides a comparative analysis of analytical techniques for validating the functional group integrity of poly(6-chlorohexyl prop-2-enoate), a polymer with potential applications in drug delivery and other biomedical fields. We present a comparison with alternative polyacrylates and offer detailed experimental protocols for key validation methods.
Poly(this compound) is a polyacrylate ester with a chloroalkyl side chain. The key functional groups that determine its physicochemical properties and potential for further modification are the ester group in the polymer backbone and the terminal chlorine atom on the hexyl side chain. The integrity of these groups is crucial for the polymer's intended function, whether it be as a stable drug carrier or as a reactive intermediate for conjugation.
Comparative Analysis of Functionalized Polyacrylates
To understand the importance of functional group integrity, we compare poly(this compound) with other common polyacrylates that offer different functionalities. The choice of polymer in a drug delivery system can significantly impact its hydrophilicity, drug loading capacity, and release kinetics.
| Polymer | Functional Group of Interest | Expected Properties | Application Relevance |
| Poly(this compound) | Ester (-COO-), Chloroalkyl (-Cl) | Hydrophobic, Reactive site for nucleophilic substitution | Drug carrier, Intermediate for further functionalization |
| Poly(methyl acrylate) (PMA) | Ester (-COO-) | Hydrophilic backbone with hydrophobic methyl ester | Control polymer, Forms stable monolayers[1] |
| Poly(butyl acrylate) (PBA) | Ester (-COO-) | More hydrophobic than PMA, "soft" monomer | Improves toughness and flexibility of copolymers[2] |
| Poly(2-hydroxyethyl acrylate) (PHEA) | Ester (-COO-), Hydroxyl (-OH) | Hydrophilic, Biocompatible | Hydrogel formation, Drug delivery systems[3] |
Experimental Validation of Functional Group Integrity
A multi-technique approach is essential for the comprehensive validation of the functional groups in poly(this compound). The primary techniques include Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS).
Experimental Workflow
Detailed Experimental Protocols
1. Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic infrared absorption bands.[4][5][6]
-
Objective: To confirm the presence of the ester carbonyl group and the C-Cl bond.
-
Methodology:
-
A thin film of the polymer is cast on a KBr pellet by dissolving a small amount of the polymer in a suitable solvent (e.g., tetrahydrofuran) and allowing the solvent to evaporate.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid polymer.
-
The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).
-
-
Expected Results for Poly(this compound):
-
Ester C=O stretch: A strong absorption band around 1730 cm⁻¹.
-
Ester C-O stretch: A band in the region of 1250-1150 cm⁻¹.
-
C-H stretches (alkyl): Bands in the 2950-2850 cm⁻¹ region.
-
C-Cl stretch: A band in the 800-600 cm⁻¹ region. The intensity of this peak might be weak.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and environment of atoms within a molecule. Both ¹H and ¹³C NMR are crucial for unambiguous structural confirmation.[7][8][9][10]
-
Objective: To confirm the covalent structure of the polymer, including the ester and chloroalkyl moieties, and to assess purity.
-
Methodology:
-
A small amount of the polymer (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃).
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Expected ¹H NMR Chemical Shifts (δ) for Poly(this compound) (relative to TMS):
-
-O-CH₂- (ester): ~4.0 ppm (triplet)
-
-CH₂-Cl: ~3.5 ppm (triplet)
-
Polymer backbone -CH-: ~2.3 ppm (broad multiplet)
-
Polymer backbone -CH₂-: ~1.8 ppm (broad multiplet)
-
Side chain -(CH₂)₄-: ~1.2-1.7 ppm (multiplets)
-
-
Expected ¹³C NMR Chemical Shifts (δ) for Poly(this compound):
-
Ester C=O: ~175 ppm
-
-O-CH₂-: ~64 ppm
-
-CH₂-Cl: ~45 ppm
-
Polymer backbone carbons: ~35-42 ppm
-
Side chain carbons: ~25-32 ppm
-
3. X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[11][12][13][14][15] It is particularly useful for analyzing the surface chemistry of polymers.
-
Objective: To quantify the elemental composition on the polymer surface and to confirm the chemical state of carbon, oxygen, and chlorine.
-
Methodology:
-
The polymer sample (film or powder) is placed in an ultra-high vacuum chamber.
-
The surface is irradiated with a monochromatic X-ray beam, causing the emission of photoelectrons.
-
The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.
-
-
Expected XPS Results for Poly(this compound):
-
Survey Spectrum: Will show peaks corresponding to Carbon (C 1s), Oxygen (O 1s), and Chlorine (Cl 2p), confirming their presence.
-
High-Resolution C 1s Spectrum: Can be deconvoluted into three main components:
-
C-C/C-H: ~285.0 eV
-
C-O/C-Cl: ~286.5 eV
-
O-C=O (ester): ~289.0 eV
-
-
High-Resolution Cl 2p Spectrum: Will show a doublet (Cl 2p₃/₂ and Cl 2p₁/₂) around 200-201 eV, characteristic of a covalent C-Cl bond.
-
Data Presentation: Comparative Validation Data
The following table summarizes the expected outcomes from the analytical techniques for poly(this compound) and a hydroxyl-functionalized alternative, poly(2-hydroxyethyl acrylate), highlighting the key differences in their characterization.
| Analytical Technique | Poly(this compound) | Poly(2-hydroxyethyl acrylate) |
| FTIR | C=O stretch: ~1730 cm⁻¹ C-Cl stretch: ~700 cm⁻¹ | C=O stretch: ~1725 cm⁻¹ O-H stretch (broad): ~3400 cm⁻¹ |
| ¹H NMR | -CH₂-Cl: ~3.5 ppm | -CH₂-OH: ~3.8 ppm -OH: Variable, broad singlet |
| XPS | Cl 2p peak: Present at ~200 eV | Cl 2p peak: Absent |
Logical Pathway for Functional Group Validation
By employing this comprehensive analytical approach, researchers can confidently validate the functional group integrity of poly(this compound), ensuring its suitability for downstream applications in drug development and materials science.
References
- 1. Acrylate and Methacrylate Polymers’ Applications: Second Life with Inexpensive and Sustainable Recycling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. iap.fraunhofer.de [iap.fraunhofer.de]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. FTIR-Plastics: A Fourier Transform Infrared Spectroscopy dataset for the six most prevalent industrial plastic polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.iupac.org [publications.iupac.org]
- 8. warwick.ac.uk [warwick.ac.uk]
- 9. commons.emich.edu [commons.emich.edu]
- 10. researchgate.net [researchgate.net]
- 11. archiwum.ichp.vot.pl [archiwum.ichp.vot.pl]
- 12. XPS Analysis of Surface Modified Polymers [eag.com]
- 13. m.youtube.com [m.youtube.com]
- 14. nottingham.ac.uk [nottingham.ac.uk]
- 15. X-ray-Based Spectroscopic Techniques for Characterization of Polymer Nanocomposite Materials at a Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
Performance Analysis of Materials Synthesized with 6-Chlorohexyl Prop-2-enoate: A Comparative Guide
This lack of specific data prevents the creation of a detailed comparative guide as requested. The scientific community appears to have focused more on a closely related monomer, 6-Chlorohexyl methacrylate , for the development of functional polymers. This alternative offers a similar reactive chlorohexyl group, making it a versatile building block for advanced materials.
A Pivot to a Well-Documented Alternative: 6-Chlorohexyl Methacrylate
While data on 6-Chlorohexyl prop-2-enoate is limited, extensive research exists for materials synthesized using 6-Chlorohexyl methacrylate. These polymers are noted for their utility in specialty coatings, adhesives, and biomaterials.[1][2][3] The presence of the chloro- functional group provides a reactive site for post-polymerization modification, allowing for the tailoring of material properties.[1][2]
Should research interests allow for this substitution, a comprehensive comparison guide could be developed for materials based on 6-Chlorohexyl methacrylate. Such a guide would include:
-
Performance Data: Quantitative comparisons of mechanical, thermal, and chemical resistance properties against other functional polymers.
-
Experimental Protocols: Detailed methodologies for the synthesis of 6-Chlorohexyl methacrylate-based polymers and the subsequent characterization of their performance.
-
Signaling Pathways and Workflows: Diagrams illustrating polymerization schemes and post-polymerization modification pathways.
Potential Applications and Inferred Properties
Based on the known applications of similar functionalized acrylate and methacrylate polymers, it can be inferred that materials synthesized from this compound would likely be investigated for applications where a reactive handle in the polymer side chain is desirable. The workflow for synthesizing and functionalizing such a polymer can be conceptually outlined.
Conceptual Experimental Workflow
The synthesis of a functionalized polymer using a monomer like this compound would typically involve initial polymerization followed by a post-polymerization modification step. The chloro- group serves as a reactive site for introducing various functionalities.
References
Safety Operating Guide
Safe Disposal of 6-Chlorohexyl prop-2-enoate: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 6-Chlorohexyl prop-2-enoate is critical to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, based on the known hazards of similar acrylate compounds. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures should be carried out with the utmost caution, and a site-specific risk assessment should be conducted by qualified personnel before handling this chemical.
Hazard Profile of Acrylate Compounds
This compound is expected to share hazards with other acrylate esters. The following table summarizes the typical hazards associated with these types of chemicals.
| Hazard Classification | Description | Precautionary Statements |
| Flammability | Combustible liquid. | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation. May cause an allergic skin reaction.[1][2][3] | Wear protective gloves and clothing. Wash skin thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.[1][2] |
| Eye Damage/Irritation | Causes serious eye irritation. | Wear eye and face protection.[3] |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[1][2][3] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | Avoid release to the environment.[2][4] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound, from initial handling to final waste deposition.
Caption: Disposal workflow for this compound.
Experimental Protocols: Step-by-Step Disposal Procedures
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves, such as nitrile gloves, must be inspected before use. Use proper glove removal technique to avoid skin contact.[1] Dispose of contaminated gloves after use.[1]
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles. A face shield may be necessary if there is a splash hazard.
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn. Ensure that contaminated clothing is removed and washed before reuse.[5]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure adequate ventilation.[1]
-
Control Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[4]
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[1]
-
Absorption: For small spills, use an inert absorbent material such as sand, silica gel, or universal binder to soak up the chemical.[4]
-
Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a suitable, closed container for disposal.[4][5]
-
Decontamination: Clean the spill area thoroughly with soap and water.
Waste Collection and Storage
Proper segregation and storage of waste are crucial:
-
Containers: Use separate, clearly labeled, and tightly sealed containers for liquid and solid waste. Do not mix with other waste streams.
-
Labeling: Label waste containers with the chemical name ("Waste this compound") and appropriate hazard symbols (e.g., "Combustible," "Irritant," "Marine Pollutant").
-
Storage: Store waste containers in a designated, cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and reducing agents.[1] The storage area should be secure and accessible only to authorized personnel.
Final Disposal
-
Regulatory Compliance: Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste according to local, regional, and national regulations.[4] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Professional Disposal: All waste containing this compound must be disposed of through an approved waste disposal plant.[1][4] Do not attempt to dispose of this chemical down the drain or in regular trash.[1] Handle uncleaned containers as you would the product itself.
References
Personal protective equipment for handling 6-Chlorohexyl prop-2-enoate
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of 6-Chlorohexyl prop-2-enoate. The following procedures are based on the general safety protocols for acrylate esters and should be adapted to your specific laboratory conditions and regulatory requirements.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, as an acrylate ester, is expected to share hazards common to this chemical class. These include potential skin and eye irritation, respiratory tract irritation, and the possibility of allergic skin reactions.[1][2] The chlorinated alkyl chain also warrants careful handling. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are mandatory.[3][4] |
| Face Shield | A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3][4] | |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.[2][5] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that fully covers the arms. |
| Chemical-resistant Apron | Recommended when handling larger quantities. | |
| Closed-toe Shoes | Required for all laboratory work. | |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood. |
| Respirator | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for operations with a high potential for aerosol generation or if ventilation is inadequate.[5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.
Experimental Workflow:
Caption: Step-by-step workflow for handling this compound.
Detailed Methodology:
-
Pre-Experiment Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for general acrylate esters.[4]
-
Ensure a safety shower and eyewash station are readily accessible.[3]
-
Don all required personal protective equipment as outlined in the table above.
-
Prepare the chemical fume hood by ensuring it is clean, uncluttered, and the sash is at the appropriate working height.
-
Have appropriate spill containment materials (e.g., absorbent pads, sand) readily available.
-
-
Chemical Handling:
-
Transport the container of this compound in a secondary, shatter-proof container.
-
Perform all transfers and manipulations of the chemical inside the fume hood.
-
Use a closed or semi-closed system for transferring larger volumes to minimize vapor release.
-
Avoid direct contact with the skin and eyes.[6] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]
-
Keep the container tightly closed when not in use.[7]
-
-
Post-Experiment Cleanup:
-
Quench any reactive mixtures before temporary storage or disposal.
-
Decontaminate all glassware and equipment that came into contact with the chemical. A suitable solvent rinse (e.g., acetone) followed by washing with soap and water is generally effective. Rinsate should be collected as hazardous waste.
-
Properly segregate waste as described in the disposal plan below.
-
Clean the work area within the fume hood.
-
Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Pathway:
Caption: Waste segregation and disposal pathway for this compound.
Disposal Protocols:
| Waste Type | Collection Container | Disposal Procedure |
| Unused or Waste this compound | Clearly labeled, sealed, and compatible waste container for "Halogenated Organic Waste". | Dispose of through your institution's hazardous waste management program. Do not pour down the drain. |
| Contaminated Solvents (e.g., from reaction workup or glassware rinsing) | Labeled, sealed container for "Halogenated Organic Solvent Waste". | Collect and dispose of as hazardous waste. |
| Contaminated Solid Waste (e.g., gloves, absorbent pads, filter paper) | Labeled, sealed plastic bag or container for "Contaminated Solid Waste". | Dispose of as hazardous solid waste. |
| Contaminated Sharps (e.g., needles, broken glass) | Puncture-resistant, labeled sharps container. | Dispose of through the designated sharps waste stream. |
Disclaimer: This guide is intended for informational purposes only and is based on the general properties of acrylate esters. Always consult the most current Safety Data Sheet (SDS) for the specific chemical you are using and adhere to your institution's safety protocols and all applicable local, state, and federal regulations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
